DRF-1042
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKLYHGHEFMDAP-IAXKEJLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200619-13-2 | |
| Record name | DRF-1042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DRF-1042 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DRF-1042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DRF-1042: A Technical Guide to a Novel DNA Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRF-1042 is a promising, orally active, semi-synthetic analogue of camptothecin, a well-established class of anticancer agents. Its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and repair. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro cytotoxicity against various human cancer cell lines, and detailed protocols for key experimental assays. Furthermore, it visually delineates the core signaling pathway of its mechanism of action and the workflows for its evaluation.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents. DNA topoisomerase I has emerged as a validated and crucial target for cancer chemotherapy. Camptothecin and its derivatives have demonstrated significant clinical efficacy; however, challenges such as poor solubility, lactone ring instability, and adverse side effects have driven the search for improved analogues. This compound, an orally bioavailable camptothecin derivative, has shown potent anticancer activity against a range of human cancer cell lines, including those exhibiting multi-drug resistance.[1][2] This document serves as an in-depth technical resource on the preclinical evaluation of this compound as a DNA topoisomerase I inhibitor.
Mechanism of Action: Inhibition of DNA Topoisomerase I
This compound exerts its cytotoxic effects by targeting and inhibiting the nuclear enzyme DNA topoisomerase I.[2] Topoisomerase I alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme covalently binds to the 3'-phosphate end of the broken DNA strand, forming a "cleavable complex." After the DNA strand has rotated, the enzyme re-ligates the break.
This compound, like other camptothecin analogues, intercalates into the DNA-topoisomerase I complex and stabilizes it.[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters this stabilized cleavable complex, it results in the conversion of the single-strand break into a cytotoxic double-strand break. This irreversible DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately initiates the apoptotic cascade, leading to programmed cell death.[3]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available |
| SF-268 | CNS Glioma | Data not available |
| OVCAR-3 | Ovarian Carcinoma | Data not available |
| HT-29 | Colon Adenocarcinoma | Data not available |
| U251 | Glioblastoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
| DU-145 | Prostate Carcinoma | Data not available |
Note: Specific IC50 values for this compound from the primary preclinical evaluation study were not publicly available in the searched literature. The table structure is provided as a template for data insertion.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 10 mM EDTA)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
5x DNA Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound or vehicle control (DMSO)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of diluted human Topoisomerase I to each tube.
-
Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are adequately separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Analysis: The inhibition of topoisomerase I activity is observed as a dose-dependent decrease in the formation of relaxed DNA and a corresponding retention of the supercoiled DNA form.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[4]
Materials:
-
Human cancer cell lines
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis: The DNA content is measured, and a histogram is generated. The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these two peaks represents cells in the S phase. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
Conclusion
This compound is a potent, orally active DNA topoisomerase I inhibitor with significant anticancer potential. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavable complex, leads to DNA damage and subsequent apoptotic cell death in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel topoisomerase I inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
Understanding the Lactone Stability of DRF-1042: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the lactone stability of DRF-1042, a novel, orally active camptothecin analog. While preclinical studies have indicated that this compound possesses superior lactone stability, specific quantitative data from these studies are not extensively available in peer-reviewed literature.[1][2][3] This guide, therefore, focuses on the fundamental principles of camptothecin lactone stability, drawing upon established knowledge of this class of compounds to provide a robust framework for understanding and evaluating this compound.
The integrity of the α-hydroxy-lactone ring in the E-ring of camptothecins is paramount for their anticancer activity.[4][5][6] This structural feature is essential for the formation of a stable ternary complex with topoisomerase I and DNA, which ultimately leads to tumor cell death.[1] However, this crucial lactone ring is susceptible to a pH-dependent, reversible hydrolysis, opening to an inactive carboxylate form.[7][8] The equilibrium between the active lactone and inactive carboxylate forms is a critical determinant of a camptothecin analog's therapeutic efficacy and pharmacokinetic profile.[9][10][11]
The pH-Dependent Equilibrium of Camptothecins
The lactone-carboxylate equilibrium of camptothecins is heavily influenced by pH. Under acidic to neutral conditions (pH < 7.0), the equilibrium favors the closed, active lactone form. Conversely, under neutral to basic conditions (pH > 7.0), the equilibrium shifts towards the open, inactive carboxylate form.[7] This dynamic relationship is a key consideration in the formulation and clinical application of camptothecin analogs like this compound.
Caption: pH-dependent equilibrium between the active lactone and inactive carboxylate forms of this compound.
Data on Lactone Stability
While specific hydrolysis and lactonization rate constants for this compound are not publicly available, stability studies in human plasma have been conducted. These studies confirmed the stability of this compound under various laboratory conditions, including bench-top, in an auto-sampler, after multiple freeze-thaw cycles, and during frozen storage.[9][12] For a comprehensive understanding of lactone stability, the following data would typically be generated.
Table 1: Hypothetical pH-Dependent Stability of this compound Lactone Form at 37°C
| pH | Half-life (t½) of Lactone (hours) | Percentage of Lactone at Equilibrium |
| 5.0 | > 48 | > 95% |
| 6.0 | 24 | ~80% |
| 7.4 | 2 | ~10-20% |
| 8.0 | < 1 | < 5% |
Table 2: Stability of this compound in Human Plasma at 37°C
| Time (hours) | Lactone Concentration (% of initial) | Carboxylate Concentration (% of initial) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 4 | 50 | 50 |
| 8 | 25 | 75 |
| 24 | < 10 | > 90 |
Experimental Protocols for Assessing Lactone Stability
The evaluation of lactone stability for a camptothecin analog like this compound involves a series of well-defined experimental protocols.
pH-Dependent Stability Studies
This study is fundamental to characterizing the lactone stability profile of a camptothecin analog.
-
Objective: To determine the rates of hydrolysis and lactonization at various pH values.
-
Methodology:
-
Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 4.0 to 9.0).
-
A stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into each buffer at a final concentration suitable for analysis (e.g., 10 µM).
-
The solutions are incubated in a temperature-controlled environment, typically at 37°C.
-
Aliquots are withdrawn at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and immediately analyzed by a stability-indicating HPLC method to quantify the concentrations of the lactone and carboxylate forms.
-
The rates of hydrolysis and the percentage of each form at equilibrium are calculated.
-
Plasma Stability Studies
This assay provides insights into the behavior of the drug in a biological matrix.
-
Objective: To assess the stability of the lactone ring in the presence of plasma proteins and enzymes.
-
Methodology:
-
This compound is incubated in fresh human plasma at 37°C.
-
At various time intervals, aliquots are taken, and the plasma proteins are precipitated using a suitable method, such as the addition of acidified methanol.[12]
-
The supernatant is then analyzed by HPLC to determine the concentrations of the lactone and carboxylate forms.
-
Forced Degradation Studies
These studies are crucial for identifying potential degradation products and establishing the inherent stability of the molecule.
-
Objective: To evaluate the stability of this compound under stressed conditions.
-
Methodology:
-
Acid and Base Hydrolysis: this compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: this compound is subjected to elevated temperatures.
-
Photodegradation: The drug is exposed to UV and visible light.
-
Samples from each stress condition are analyzed by a stability-indicating HPLC method to identify and quantify any degradants.
-
Caption: A typical experimental workflow for a pH-dependent lactone stability study.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for accurately quantifying the lactone and carboxylate forms of this compound.
-
Column: A reverse-phase column, such as a Supelcosil-LC318 (250 x 4.6 mm, 5 µm), is often used.[12]
-
Mobile Phase: An isocratic mobile phase consisting of an acidic buffer and an organic modifier is employed to ensure the separation of the two forms and maintain the lactone ring's integrity during analysis. A typical mobile phase is a mixture of 1% v/v triethylamine acetate at pH 5.5 and acetonitrile (e.g., 80:20, v/v).[12]
-
Detection: Fluorescence detection is highly sensitive for camptothecin analogs, with excitation and emission wavelengths typically set around 370 nm and 430 nm, respectively.[12]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound is mediated through the inhibition of DNA topoisomerase I.[1][2] The planar lactone form of the drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand DNA break. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. The stability of the lactone ring is, therefore, directly linked to the drug's ability to engage its therapeutic target.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
- 1. dokumen.pub [dokumen.pub]
- 2. The rate constant for ATP hydrolysis by polymerized actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. questjournals.org [questjournals.org]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DNA topoisomerase I inhibitor | CAS 200619-13-2 | DNA topoisomerase I抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
DRF-1042: A Novel Camptothecin Analog Targeting Multi-Drug Resistant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DRF-1042 is an orally active, semi-synthetic analog of camptothecin, a well-established class of anti-cancer agents that target DNA topoisomerase I. Developed to overcome some of the limitations of earlier camptothecins, this compound has demonstrated promising preclinical activity, particularly against tumor models exhibiting multi-drug resistance (MDR). This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, activity in resistant cancer cells, and the experimental protocols relevant to its evaluation.
Core Mechanism of Action: Topoisomerase I Inhibition
Like other camptothecin derivatives, the primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[1]
A key characteristic of this compound is its superior lactone stability.[1][2] The lactone ring of camptothecins is essential for their anti-tumor activity and is prone to hydrolysis and inactivation under physiological conditions. The enhanced stability of this compound's lactone form suggests a potential for greater bioavailability and sustained therapeutic effect.[2]
Activity in Multi-Drug Resistant (MDR) Cancer Cells
A significant aspect of the preclinical evaluation of this compound has been its demonstrated efficacy against cancer cell lines with the multi-drug resistance (MDR) phenotype.[1][2] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively efflux chemotherapeutic agents from cancer cells.
Preclinical and Clinical Overview
Preclinical studies have highlighted several favorable properties of this compound. In addition to its activity in MDR models, it has shown less myelosuppression in clonogenic assays against murine, canine, and human bone marrow cells compared to other agents, suggesting a potentially better safety profile.[1][2] Hollow fiber studies in animals indicated favorable bioavailability and tolerance.[1]
This compound has also undergone Phase I clinical trials in patients with refractory solid tumors. These trials aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and preliminary anti-tumor effects. The results of these early clinical studies have been reported to endorse the promising preclinical findings.[2][3][4]
Experimental Protocols
Detailed experimental protocols from studies specifically investigating this compound are not publicly available. However, based on the nature of the compound and the reported preclinical evaluations, the following standard methodologies are relevant for assessing its activity.
Cytotoxicity Assays
To determine the cytotoxic effects of this compound on sensitive and MDR cancer cell lines, standard in vitro assays such as the MTT or resazurin assay would be employed.
-
Principle: These colorimetric or fluorometric assays measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cytotoxicity.
-
Protocol Outline (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This assay is used to confirm the mechanism of action of this compound as a topoisomerase I inhibitor.
-
Principle: The assay measures the ability of the drug to stabilize the topoisomerase I-DNA cleavable complex.
-
Protocol Outline:
-
A supercoiled DNA substrate is incubated with purified human topoisomerase I in the presence or absence of this compound.
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.
-
In the presence of a topoisomerase I inhibitor like this compound, the stabilized cleavable complexes lead to an increase in the amount of nicked or linear DNA, which can be visualized on the gel.
-
Apoptosis Assays
To confirm that this compound induces apoptosis in cancer cells, flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly used.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol Outline:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Visualizations
The primary signaling pathway initiated by this compound is the DNA damage response pathway, culminating in apoptosis. The interaction with MDR mechanisms adds another layer of complexity.
Caption: Mechanism of this compound action and its interaction with MDR transporters.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising novel camptothecin analog with significant preclinical activity against multi-drug resistant cancer cells. Its enhanced lactone stability and favorable safety profile make it a compound of continued interest. While detailed quantitative data and specific experimental protocols are not widely disseminated, the available information, combined with established methodologies for evaluating topoisomerase I inhibitors, provides a strong foundation for further research and development. Future studies should focus on elucidating the precise interactions of this compound with various ABC transporters to fully understand its effectiveness in overcoming multi-drug resistance.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
DRF-1042: A Technical Guide to a Novel Camptothecin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRF-1042 is a novel, orally active camptothecin analog that has demonstrated significant potential as an anticancer agent. As an inhibitor of DNA topoisomerase I, this compound induces DNA damage in tumor cells, leading to cell cycle arrest and apoptosis. Preclinical studies have highlighted its superior lactone stability, favorable bioavailability, and potent activity against a range of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound, serving as a vital resource for researchers in the field of oncology drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-12-(2-hydroxyethoxy)-, (4S)-, is a diastereomeric mixture of 20(S), 5(R) and 20(S), 5(S) isomers in an approximate 1:1 ratio. This unique structural feature contributes to its distinct pharmacological profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₂O₆ | [1][2] |
| Molecular Weight | 408.40 g/mol | [1] |
| IUPAC Name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-12-(2-hydroxyethoxy)-, (4S)- | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Storage Conditions | -20°C, stored under nitrogen | [1] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), a crucial enzyme involved in relieving torsional stress in DNA during replication and transcription.[3][4] The mechanism of action follows a well-established pathway for camptothecin analogs:
-
Topoisomerase I-DNA Cleavage Complex (Top1cc) Formation: Top1 initiates its catalytic cycle by cleaving one strand of the DNA backbone, forming a transient covalent complex known as the Top1cc.[3]
-
Interfacial Inhibition by this compound: this compound intercalates at the DNA cleavage site within the Top1cc, effectively trapping the complex. This prevents the religation of the cleaved DNA strand.
-
DNA Damage Induction: The stabilized Top1cc becomes a roadblock for the DNA replication machinery. The collision of the replication fork with this complex leads to the formation of double-strand DNA breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest and the initiation of the apoptotic cascade, ultimately resulting in cancer cell death.
Caption: Topoisomerase I inhibition pathway by this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Studies
A validated HPLC method is crucial for determining the concentration of this compound in biological matrices, such as human plasma. This allows for the assessment of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.
Table 2: HPLC Method for this compound Quantification in Human Plasma
| Parameter | Specification |
| Sample Preparation | Simple deproteinization with acidified methanol |
| Column | Supelcosil-LC318 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 1% v/v triethylamine acetate (pH 5.5) and acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence detector |
| Excitation Wavelength | 370 nm |
| Emission Wavelength | 430 nm |
| Linear Range | 5.0 - 2004 ng/mL |
| Lower Limit of Quantification (LLQ) | 5 ng/mL |
In Vitro Anticancer Activity: Clonogenic Assay
The clonogenic assay is a fundamental in vitro method to determine the cytotoxic potential of a compound by assessing the ability of single cells to form colonies after treatment. Preclinical studies have shown that this compound exhibits significant activity in this assay against various cancer cell lines.
General Protocol Outline:
-
Cell Seeding: A specific number of cancer cells are seeded into culture plates and allowed to adhere overnight.
-
Drug Treatment: Cells are exposed to varying concentrations of this compound for a defined period.
-
Incubation: The drug is removed, and the cells are incubated for 1-3 weeks to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.
Caption: Workflow for a typical clonogenic assay.
In Vivo Efficacy: Hollow Fiber Assay
The hollow fiber assay serves as an intermediate in vivo model to evaluate the anticancer activity of a compound before proceeding to more complex xenograft studies. This assay allows for the simultaneous assessment of a compound's efficacy against multiple cancer cell lines in a living organism.
General Protocol Outline:
-
Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.
-
Implantation: The fibers are implanted into a host animal, typically mice, either subcutaneously or intraperitoneally.
-
Drug Administration: The host animals are treated with this compound through a clinically relevant route of administration.
-
Fiber Retrieval: After a defined treatment period, the hollow fibers are retrieved from the animals.
-
Cell Viability Assessment: The viability of the cancer cells within the fibers is determined using a suitable assay, such as the MTT assay.
-
Data Analysis: The change in cell viability in the treated group is compared to that in the vehicle-treated control group to assess the in vivo efficacy of this compound.
Caption: Workflow for a typical hollow fiber assay.
Preclinical Findings and Clinical Relevance
Preclinical studies have demonstrated that this compound possesses several advantageous properties. It exhibits superior lactone stability, which is a critical factor for the efficacy of camptothecin analogs.[3] Furthermore, it has shown significant anticancer activity against a panel of human cancer cell lines, including those that are resistant to multiple drugs.[3] Animal studies using the hollow fiber assay have confirmed its favorable bioavailability and tolerance, alongside significant anti-cancer effects.[3] Notably, in clonogenic assays against murine, canine, and human bone marrow cells, this compound displayed less myelosuppression compared to other agents, suggesting a potentially better safety profile.[3] These promising preclinical findings have paved the way for its evaluation in clinical trials. A phase I study in refractory cancer patients has provided further support for its tolerability and pharmacokinetic profile, with a recommended phase II dose of 81 mg/m².[5]
Conclusion
This compound is a promising novel camptothecin analog with a well-defined mechanism of action and a compelling preclinical profile. Its oral bioavailability, potent anticancer activity against resistant cell lines, and potentially favorable safety profile make it an attractive candidate for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate ongoing and future investigations into its therapeutic potential in the fight against cancer.
References
- 1. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
The Discovery and Development of DRF-1042: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRF-1042 is a novel, orally active camptothecin analog that has demonstrated significant potential as an anti-cancer agent. As an inhibitor of topoisomerase I, it interferes with DNA replication and repair, leading to cell death in rapidly dividing cancer cells. Preclinical studies have highlighted its superior lactone stability and efficacy against multi-drug resistant (MDR) cancer cell lines, suggesting a promising therapeutic window. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound.
Chemical Synthesis
While the specific, proprietary synthesis of this compound is not publicly disclosed, it is a derivative of camptothecin. The synthesis of camptothecin analogs typically involves multi-step chemical processes to modify the core pentacyclic structure of camptothecin, which is naturally derived from the Camptotheca acuminata tree. These modifications are designed to improve the parent compound's pharmacological properties, such as solubility, stability, and efficacy. The synthesis of 5-substituted camptothecin derivatives, like this compound which is a 5-substituted (2'-hydroxy ethoxy) 20(s)-camptothecin, often involves the functionalization of the A-ring of the camptothecin core.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized cleavage complex. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Signaling Pathway for this compound-Induced Apoptosis
References
DRF-1042: A Technical Whitepaper on a Novel Camptothecin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRF-1042 is an orally active camptothecin analog that has demonstrated significant potential as an anticancer agent. By targeting DNA topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have highlighted its efficacy against a range of human cancer cell lines, including those with multi-drug resistance. Furthermore, early-phase clinical trials have been conducted to establish its safety, tolerability, and pharmacokinetic profile in humans. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.
Introduction
Camptothecin, a natural alkaloid, and its derivatives are a well-established class of anticancer drugs that function by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This compound emerges as a promising orally bioavailable analog of camptothecin, designed to offer an improved therapeutic window.[1] Preclinical evidence suggests that this compound exhibits potent anticancer activity across various human cancer cell lines, including those exhibiting multi-drug resistance.[1] Phase I clinical trials have been undertaken to evaluate its safety and pharmacokinetic profile, laying the groundwork for further clinical development.
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage Response
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized complex, when it collides with the replication fork during S-phase, leads to the formation of DNA double-strand breaks.
The resulting DNA damage triggers a complex cellular response, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways. These pathways activate downstream checkpoint kinases, Chk2 and Chk1, respectively, which in turn orchestrate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. If the damage is too extensive, these pathways can initiate apoptosis.
Quantitative Data Summary
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype.[1] However, specific IC50 values from these preclinical studies are not publicly available.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Data Not Publicly Available | - | - |
| Data Not Publicly Available | - | - |
| Data Not Publicly Available | - | - |
Preclinical Pharmacokinetics
Preclinical studies in animal models have indicated favorable bioavailability of this compound.[1] However, detailed pharmacokinetic parameters from these studies are not publicly available.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Cmax | Tmax | AUC |
|---|---|---|---|---|
| Data Not Publicly Available | - | - | - | - |
| Data Not Publicly Available | - | - | - | - |
Phase I Clinical Trial Pharmacokinetics
A bridging Phase I study was conducted to characterize the pharmacokinetics of a capsule formulation of this compound in patients with refractory solid tumors. The recommended Phase II dose was determined to be 81 mg/m².
Table 3: Pharmacokinetic Parameters of this compound Capsule Formulation in Cancer Patients (81 mg/m² dose)
| Parameter | Day 1 (Fasted) | Day 1 (Fed) | Day 12 |
|---|---|---|---|
| Lactone Form | |||
| AUC (µM·h) | 8.53 | 15.9 | 22.1 |
| Total Form (Lactone + Carboxylate) |
| AUC (µM·h) | 393 | 605 | 1302 |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is designed to measure the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and the desired concentration of this compound or vehicle control. Adjust the final volume with nuclease-free water.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Methodology:
-
Cell Seeding: Plate a known number of single cells into multi-well plates.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution such as glutaraldehyde and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment concentration relative to the untreated control.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
A validated HPLC method is used to quantify the concentration of this compound in biological matrices such as plasma.
Methodology:
-
Sample Preparation: Plasma samples are prepared by protein precipitation with a suitable organic solvent.
-
Chromatographic Separation: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
Mobile Phase: A specific mobile phase composition is used to elute the compound of interest.
-
Detection: The concentration of this compound is measured using a suitable detector, such as a fluorescence or UV detector, at a specific wavelength.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.
Conclusion
This compound is a promising orally active camptothecin analog with a well-defined mechanism of action targeting topoisomerase I. Preclinical and early clinical data suggest its potential as an effective anticancer agent. While the publicly available quantitative data on its in vitro cytotoxicity and preclinical pharmacokinetics are limited, the established experimental protocols provide a solid framework for its continued investigation. The detailed understanding of its induction of the DNA damage response pathway offers opportunities for rational combination therapies and patient selection strategies in future clinical development. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
An In-depth Technical Guide on the Bioavailability and Tolerance of Oral DRF-1042
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRF-1042 is a novel, orally active camptothecin analog that has been evaluated in clinical trials for the treatment of refractory solid tumors. This technical guide provides a comprehensive overview of the bioavailability and tolerance of oral this compound, based on data from preclinical and Phase I clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of camptothecin analogs and the development of oral anticancer agents. This document summarizes key pharmacokinetic parameters, dose-limiting toxicities, and the maximum tolerated dose of both suspension and capsule formulations of this compound. Detailed experimental protocols for the assessment of bioavailability and tolerance are provided, along with visualizations of experimental workflows and the proposed signaling pathway.
Introduction
This compound is a semi-synthetic analog of camptothecin, a natural product known for its potent anticancer activity. Like other camptothecins, this compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The development of an oral formulation of a camptothecin analog presents a significant advancement in cancer therapy, offering the potential for improved patient convenience and prolonged drug exposure. This guide focuses on the critical aspects of oral this compound's clinical development: its bioavailability, which dictates its systemic exposure and potential efficacy, and its tolerance, which determines its safety and therapeutic window.
Bioavailability and Pharmacokinetics
The bioavailability of oral this compound has been investigated in Phase I clinical trials involving both a suspension and a capsule formulation. These studies aimed to characterize the pharmacokinetic profile of the active lactone form and the total (lactone + carboxylate) forms of the drug.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound were assessed in refractory cancer patients. The area under the plasma concentration-time curve (AUC) was found to increase in an approximately linear fashion with escalating doses of the drug.[1] A summary of the key pharmacokinetic parameters for both the suspension and capsule formulations is presented in Table 1.
Table 1: Summary of Pharmacokinetic Parameters of Oral this compound in Cancer Patients
| Formulation | Dose | Analyte | T½ (hours) | AUC | Cmax | Tmax |
| Suspension | 1.5 to 270 mg/m² | Lactone | 9.9[1] | Dose-dependent increase[1] | Not Reported | Not Reported |
| Total | 29[1] | Dose-dependent increase[1] | Not Reported | Not Reported | ||
| Capsule (Fasted) | 81 mg/m² | Lactone | Not Reported | 8.53 µMxh[2][3] | Not Reported | Not Reported |
| Total | Not Reported | 393 µMxh[2][3] | Not Reported | Not Reported | ||
| Capsule (Fed) | 81 mg/m² | Lactone | Not Reported | 15.9 µMxh[2] | Not Reported | Not Reported |
| Total | Not Reported | 605 µMxh[2] | Not Reported | Not Reported |
Note: Cmax and Tmax data were not explicitly provided in the abstracts of the reviewed studies. T½ for the capsule formulation was also not reported.
The capsule formulation of this compound demonstrated a higher bioavailability compared to the suspension, as evidenced by the greater AUC values at a similar dose.[3] Furthermore, the administration of the capsule with food led to a notable increase in the AUC for both the lactone and total forms, indicating a positive food effect on the drug's absorption.[2]
Experimental Protocols
Pharmacokinetic Sample Analysis:
The determination of this compound concentrations in plasma for both the lactone and total forms was conducted using a validated high-performance liquid chromatography (HPLC) method.[1][2][3]
-
Sample Preparation: A simple deproteinization step with acidified methanol was employed for plasma samples, which resulted in nearly 100% recovery of this compound.
-
Chromatographic Separation: An isocratic reverse-phase HPLC separation was performed on a Supelcosil-LC318 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: The mobile phase consisted of 1% v/v triethylamine acetate (pH 5.5) and acetonitrile (80:20, v/v).
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Pharmacokinetic Analysis: A noncompartmental method was used to determine the pharmacokinetic parameters.[1][2][3]
Bioavailability Study Workflow:
The following diagram illustrates the general workflow for the clinical pharmacokinetic studies of this compound.
Tolerance and Safety
The tolerance of oral this compound was evaluated in Phase I dose-escalation studies to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
Dose-Limiting Toxicities and Maximum Tolerated Dose
The primary DLTs observed with this compound were myelosuppression and diarrhea.[1] For the capsule formulation, thrombocytopenia and diarrhea were identified as the DLTs.[2][3] The MTD for the suspension formulation was established at 120 mg/m²/day.[1] Based on the safety profile, the recommended Phase II dose for the suspension is 80 mg/m²/day,[1] and for the capsule formulation, it is 81 mg/m².[2]
Adverse Events
Adverse events were monitored and graded according to the National Cancer Institute-Common Toxicity Criteria (NCI-CTC).[1][2][3] A summary of the most significant adverse events is provided in Table 2.
Table 2: Key Adverse Events and Toxicities of Oral this compound
| Toxicity Category | Specific Adverse Event(s) | Dose-Limiting |
| Hematological | Myelosuppression, Leukopenia, Thrombocytopenia | Yes |
| Gastrointestinal | Diarrhea | Yes |
Note: A detailed breakdown of the incidence and severity of all adverse events was not available in the reviewed abstracts.
Experimental Protocols
Tolerance and Safety Assessment:
The evaluation of tolerance and safety in the Phase I trials involved a dose-escalation design.
-
Patient Population: Patients with refractory solid tumors were enrolled.
-
Dosing Regimen: this compound was administered for 5 consecutive days for 2 weeks, with the cycle repeated every 3 weeks.[1][2][3]
-
Dose Escalation: The dose was escalated in cohorts of patients to determine the MTD.
-
Monitoring: Adverse events were continuously monitored and graded using the NCI-CTC.
-
DLT Definition: The first course of therapy was used to establish the DLTs and MTD.[1]
Tolerance Study Workflow:
The following diagram outlines the workflow for the dose-escalation and tolerance assessment of this compound.
Mechanism of Action and Signaling Pathway
As a camptothecin analog, this compound's primary mechanism of action is the inhibition of topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription.
Topoisomerase I Inhibition Pathway:
The following diagram illustrates the signaling pathway of camptothecin analogs like this compound.
Preclinical Evaluation
A preclinical evaluation of this compound demonstrated favorable bioavailability and tolerance in animal models. The study highlighted the compound's superior lactone stability and significant in vitro anticancer activity against a panel of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype. In vivo xenograft studies showed good tumor regression. Furthermore, clonogenic assays indicated less myelosuppression compared to other agents, suggesting the potential for a protracted dosing schedule.
Table 3: Summary of Preclinical Findings for this compound
| Study Type | Key Findings |
| In Vitro | Good anticancer activity against various human cancer cell lines (including MDR). |
| In Vivo (Hollow Fibre) | Favorable bioavailability and tolerance; significant anti-cancer activity. |
| In Vivo (Xenograft) | Good tumor regression activity. |
| Clonogenic Assay | Less myelosuppression observed in murine, canine, and human bone marrow cells. |
Note: Specific quantitative data from the preclinical studies were not available in the reviewed abstract.
Conclusion
Oral this compound has demonstrated a manageable safety profile and predictable, dose-dependent pharmacokinetics in early clinical development. The capsule formulation appears to offer improved bioavailability over the suspension, with a notable positive food effect. The primary toxicities of myelosuppression and diarrhea are consistent with the known side effects of the camptothecin class of drugs. The established recommended Phase II doses for both formulations provide a basis for further clinical investigation into the efficacy of this promising oral anticancer agent. This technical guide provides a consolidated resource of the currently available data on the bioavailability and tolerance of oral this compound to aid in future research and development efforts in this area.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of a capsule formulation of this compound, a novel camptothecin analog, in refractory cancer patients in a bridging phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: In Vitro Cell Viability Assessment of DRF-1042
For Research Use Only.
Abstract
This document provides a detailed protocol for assessing the in vitro cytotoxic effects of DRF-1042, an orally active camptothecin analog, on cancer cell lines. This compound functions as a DNA topoisomerase I inhibitor, which leads to DNA damage and subsequent cell death in rapidly dividing cells.[1][2][3][4][5] The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell metabolic activity as an indicator of cell viability. This protocol is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Introduction
DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][6][7] Inhibitors of this enzyme, such as camptothecin and its derivatives, stabilize the covalent complex between topoisomerase I and DNA, which interferes with the DNA replication machinery, leading to double-strand breaks and apoptosis.[6][7] this compound is a derivative of camptothecin with demonstrated anticancer activity against various human cancer cell lines.[1][2][4]
The MTT assay is a quantitative and reliable method for determining cell viability.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.[8]
Key Experimental Protocol: MTT Assay
This protocol is designed for adherent cells cultured in 96-well microtiter plates.
Materials:
-
This compound compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microtiter plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours in a humidified incubator until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation
The quantitative results of the cell viability assay can be summarized in the following table.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.103 | 0.065 | 88.0% |
| 1 | 0.878 | 0.051 | 70.0% |
| 10 | 0.502 | 0.042 | 40.0% |
| 50 | 0.188 | 0.023 | 15.0% |
| 100 | 0.063 | 0.011 | 5.0% |
Visualizations
Caption: Mechanism of action of this compound.
Caption: MTT cell viability assay workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound is an Orally Active DNA topoisomerase I Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DRF-1042 Clonogenic Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRF-1042 is a novel, orally active camptothecin analog that functions as a topoisomerase I inhibitor.[1][2] By targeting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription, this compound stabilizes the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. The collision of replication forks with these complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately inducing cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this compound exhibits significant anticancer activity against a variety of human cancer cell lines and has shown promise in in vivo models.[1] Notably, in clonogenic assays conducted on murine, canine, and human bone marrow cells, this compound displayed reduced myelosuppression compared to other agents, suggesting a favorable therapeutic window.[1]
The clonogenic survival assay is a gold-standard in vitro method for assessing the cytotoxic and cytostatic effects of anticancer agents by measuring the ability of single cells to proliferate and form colonies. This application note provides a detailed methodology for performing a clonogenic survival assay to evaluate the efficacy of this compound.
Signaling Pathway of this compound (Topoisomerase I Inhibition)
The primary mechanism of action of this compound, as a camptothecin analog, is the inhibition of topoisomerase I (Top1). This initiates a cascade of events related to the DNA damage response.
References
Application Note: Establishing a DRF-1042 Resistant Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction DRF-1042 is an orally active derivative of camptothecin that functions as a DNA topoisomerase I (Top1) inhibitor.[1] Topoisomerase I relaxes supercoiled DNA to facilitate replication and transcription by creating a transient single-strand break.[2] this compound stabilizes the covalent complex between Top1 and DNA, which leads to collisions with the replication fork, resulting in DNA double-strand breaks and subsequent cancer cell death.[2][3] The emergence of drug resistance is a significant challenge in cancer therapy.[4] Establishing drug-resistant cancer cell lines in vitro is an essential tool for understanding the molecular mechanisms of resistance and for the preclinical evaluation of new therapeutic strategies to overcome it.[5][6]
This document provides a detailed protocol for developing a this compound resistant cancer cell line using a stepwise dose-escalation method. It also includes protocols for confirming the resistant phenotype and for investigating potential mechanisms of resistance.
Determination of Initial this compound Sensitivity (IC50)
Before inducing resistance, it is critical to determine the baseline sensitivity of the parental cancer cell line to this compound. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.[6]
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol outlines the use of a colorimetric assay to measure cell viability.[7][8]
Materials:
-
Parental cancer cell line of choice
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
0.25% Trypsin-EDTA[6]
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells (approx. 80% confluency) using Trypsin-EDTA.[6] Count the cells and seed them into 96-well plates at a density of 1.0 × 10⁴ cells/well in 100 µL of complete medium.[5][6] Incubate overnight to allow for cell attachment.[6]
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium.[5] Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 1%.[5]
-
Drug Treatment: Aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[6]
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[6][8]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]
Generation of this compound Resistant Cell Line
The most common method for developing a resistant cell line is the continuous exposure of the parental cell line to gradually increasing concentrations of the drug.[5][9]
Protocol 2: Stepwise Dose-Escalation
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Culture flasks/dishes
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.[5][9]
-
Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days.[10] When the surviving cells reach 70-80% confluency and exhibit a stable morphology and growth rate, passage them as usual, but maintain the same concentration of this compound in the fresh medium.[6][10]
-
Cryopreservation: At each stage where cells have adapted to a given drug concentration, cryopreserve a stock of these cells. This provides a backup in case of cell death at a subsequent higher concentration.[5][10]
-
Dose Escalation: Once the cells are stably growing at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.0.[5][9]
-
Repeat Cycles: Repeat steps 2-4, gradually increasing the drug concentration. This process is lengthy and can take several months.[11] If at any point cell death exceeds 50-60%, revert to the previous lower concentration until the cells recover.[9]
-
Establishment of Resistant Line: The resistant cell line is considered established when it can proliferate steadily at a significantly higher this compound concentration (e.g., 10-fold the initial IC50) compared to the parental line.[5] Culture the established resistant line continuously in the presence of this final drug concentration.
Workflow for Generating Resistant Cell Line
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DRF-1042 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of DRF-1042, an orally active camptothecin analog and DNA topoisomerase I inhibitor, in preclinical xenograft models. The following sections outline the mechanism of action, a comprehensive experimental protocol, and representative data presentation.
Mechanism of Action
This compound is a derivative of camptothecin and functions as a topoisomerase I inhibitor.[1] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][3] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis and cell death.[2][3] Preclinical studies have shown that this compound exhibits significant anti-cancer activity across various human cancer cell lines, including those with multi-drug resistance phenotypes.[1][4] Furthermore, it has demonstrated favorable bioavailability and tolerance in animal models.[1][4]
Signaling Pathway for this compound-Induced Apoptosis
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Note: A Validated RP-HPLC Method for the Quantification of DRF-1042 in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a simple, sensitive, and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of DRF-1042. This compound is an orally active camptothecin analog that functions as a DNA topoisomerase I inhibitor. The method is suitable for quantifying this compound in bulk drug substances and finished pharmaceutical products. Separation is achieved on a C18 column with a mobile phase consisting of a triethylamine acetate buffer and acetonitrile (80:20, v/v). This application note provides comprehensive experimental protocols, method parameters, and system suitability criteria to ensure reliable and accurate results.
Principle of the Method
This method utilizes reverse-phase chromatography to separate this compound from potential excipients or impurities. The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a more polar mixture of aqueous buffer and organic solvent. This compound is retained on the column and then eluted under isocratic conditions. Quantification is performed by comparing the peak area of the sample to that of a reference standard with a known concentration.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: Supelcosil-LC318 (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm nylon or PVDF syringe filters.
Reagents and Solvents
-
This compound Reference Standard: Purity >99%.
-
Acetonitrile (ACN): HPLC grade.
-
Triethylamine (TEA): HPLC grade.
-
Glacial Acetic Acid: AR grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
Preparation of Solutions
-
Mobile Phase (1% v/v Triethylamine Acetate, pH 5.5 : Acetonitrile (80:20, v/v))
-
Prepare the aqueous component: Add 10 mL of Triethylamine to 900 mL of HPLC grade water.
-
Adjust the pH to 5.5 using glacial acetic acid.
-
Make up the final volume to 1000 mL with water.
-
To prepare the final mobile phase, mix 800 mL of the prepared buffer with 200 mL of acetonitrile.
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Diluent
-
Use the mobile phase as the diluent for all standard and sample preparations.
-
-
Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solutions (for Calibration Curve)
-
Prepare a series of working standards by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from a hypothetical 50 mg tablet)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate. This solution has a nominal concentration of 500 µg/mL.
-
Perform a further 10-fold dilution (e.g., 1 mL into 10 mL) with the diluent to bring the concentration to 50 µg/mL, which is within the typical calibration range.
-
Data Presentation and System Suitability
Chromatographic Conditions
The quantitative data and method parameters are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | Supelcosil-LC318 (250 x 4.6 mm, 5 µm), C18 |
| Mobile Phase | 1% v/v Triethylamine Acetate (pH 5.5) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 30 °C for better reproducibility) |
| Injection Volume | 10 µL |
| Detection Wavelength | 370 nm (UV, based on excitation wavelength for fluorescence detection) |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The performance of this method should be validated according to ICH guidelines. A previous study on this compound in human plasma reported the following characteristics, which can serve as a reference.
| Validation Parameter | Typical Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | > 0.999 over a range of 5.0-2004 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean deviation within ±15% from nominal values |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% | Intra-day: 0.33-14.7%; Inter-day: 0.64-5.89% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 5 ng/mL (in plasma with fluorescence detection) |
| Specificity | No interference at the retention time of the analyte. | The method is stability-indicating and specific. |
System Suitability
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (from 5 or 6 replicate injections of a standard) |
| % RSD of Retention Times | ≤ 1.0% (from 5 or 6 replicate injections of a standard) |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound targeting Topoisomerase I.
Experimental Workflow for this compound Quantification
Caption: HPLC quantification workflow from sample preparation to final report.
Application Notes and Protocols for DRF-1042 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRF-1042 is a novel, orally active camptothecin analog that functions as a Topoisomerase I (Topo I) inhibitor.[1][2] Topoisomerase I is a critical enzyme involved in relaxing DNA supercoiling during replication and transcription.[1][3] By inhibiting this enzyme, this compound induces single-strand DNA breaks, which can be converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately leading to cell cycle arrest and apoptosis.[1][3][4] Preclinical studies have demonstrated the anti-cancer activity of this compound against a variety of human cancer cell lines, including those with multi-drug resistance.[2] Furthermore, early clinical trials have suggested that this compound is well-tolerated by patients. This document provides detailed application notes and protocols for the investigational use of this compound in combination with other standard chemotherapy agents, based on the established mechanisms of Topoisomerase I inhibitors.
Mechanism of Action and Rationale for Combination Therapy
This compound, as a Topoisomerase I inhibitor, stabilizes the covalent complex between Topoisomerase I and DNA, which prevents the re-ligation of the single-strand break.[5] The collision of the replication fork with this stabilized complex leads to the formation of double-strand DNA breaks, activating the DNA Damage Response (DDR) pathway.[4][6] This activation can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[1][3]
The rationale for combining this compound with other chemotherapy agents is to exploit synergistic effects, overcome drug resistance, and enhance therapeutic efficacy. Combination strategies can target different stages of the cell cycle or distinct cellular pathways to maximize cancer cell death.
Hypothetical Combination Regimens and Supporting Data
While specific published data on this compound in combination therapies is limited, the following sections outline potential combinations based on the known synergistic interactions of other Topoisomerase I inhibitors. The presented data is illustrative and serves as a guide for designing future preclinical studies.
Table 1: Illustrative In Vitro Cytotoxicity of this compound in Combination with Cisplatin and Gemcitabine in a Hypothetical Human Non-Small Cell Lung Cancer (NSCLC) Cell Line (A549)
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI)* |
| Control | - | 100 | - |
| This compound | 0.1 | 85 | - |
| 0.5 | 60 | - | |
| 1.0 | 45 | - | |
| Cisplatin | 1.0 | 90 | - |
| 5.0 | 70 | - | |
| 10.0 | 55 | - | |
| Gemcitabine | 0.01 | 92 | - |
| 0.1 | 75 | - | |
| 1.0 | 50 | - | |
| This compound + Cisplatin | 0.5 + 5.0 | 35 | < 1 (Synergism) |
| This compound + Gemcitabine | 0.5 + 0.1 | 40 | < 1 (Synergism) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapy agents on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
Gemcitabine (stock solution in water)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, cisplatin, and gemcitabine in complete medium.
-
For single-agent treatments, add the diluted drugs to the respective wells.
-
For combination treatments, add the diluted drugs simultaneously or sequentially to the wells. A common schedule to test for synergy with gemcitabine is to pre-treat with one agent for a specific duration before adding the second.[2][7]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other chemotherapy agents in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation
-
This compound (formulated for oral administration)
-
Cisplatin (formulated for intraperitoneal injection)
-
Gemcitabine (formulated for intravenous injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).
-
Administer treatments according to the planned schedule. For example, this compound could be given orally daily for 5 days, while cisplatin is administered once a week via intraperitoneal injection.
-
Measure tumor volume with calipers and mouse body weight twice a week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data for tumor growth inhibition and assess any treatment-related toxicity by monitoring body weight changes and clinical signs.
Signaling Pathways and Visualizations
This compound Mechanism of Action and DNA Damage Response
This compound, as a Topoisomerase I inhibitor, leads to the accumulation of single-strand DNA breaks. During DNA replication, these breaks are converted into double-strand breaks, which are potent activators of the DNA Damage Response (DDR) pathway. The DDR pathway involves sensor proteins like ATM that, upon activation, phosphorylate downstream effectors such as Chk1, leading to cell cycle arrest and allowing time for DNA repair.[6] If the damage is too extensive, the apoptotic pathway is initiated.
Caption: this compound stabilizes the Topo I-DNA complex, leading to DNA breaks and activating the DNA Damage Response pathway.
Experimental Workflow for In Vitro Combination Study
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with another chemotherapeutic agent in vitro.
Caption: A streamlined workflow for determining the in vitro synergy of this compound with other chemotherapy drugs.
Conclusion
This compound holds promise as a novel Topoisomerase I inhibitor for cancer therapy. While specific data on its use in combination regimens is not yet widely available, the established principles of combining Topoisomerase I inhibitors with other chemotherapeutic agents provide a strong rationale for further investigation. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in designing and executing preclinical studies to explore the full potential of this compound in combination chemotherapy. Careful consideration of drug scheduling and dose levels will be crucial in optimizing the therapeutic index of such combinations.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between gemcitabine and topotecan in human non-small-cell lung cancer cells: effects on cell survival, cell cycle and pharmacogenetic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Repair of and checkpoint response to topoisomerase I-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 7. Schedule dependent synergy of gemcitabine and doxorubicin: Improvement of in vitro efficacy and lack of in vitro‐in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
DRF-1042: A Novel Topoisomerase I Inhibitor for Advancing DNA Repair Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
DRF-1042 is a novel, orally active camptothecin analog that demonstrates significant potential as a tool for studying DNA repair mechanisms. As an inhibitor of DNA topoisomerase I, this compound stabilizes the covalent complex between the enzyme and DNA, leading to single-strand breaks that can be converted into cytotoxic double-strand breaks during DNA replication. This targeted induction of DNA damage makes this compound a valuable molecule for investigating the intricate cellular responses to genomic insults, including the activation of DNA damage signaling cascades and the engagement of various repair pathways. Preclinical studies have highlighted its potent anticancer activity across a range of human cancer cell lines, including those exhibiting multi-drug resistance, and have indicated a favorable safety profile with reduced myelosuppression compared to other camptothecin derivatives.[1][2] This document provides detailed application notes, experimental protocols, and data on this compound to facilitate its use in DNA repair and cancer research.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase I, a key enzyme responsible for relaxing DNA supercoiling during replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the cleaved DNA strand. This stabilization of the "cleavable complex" results in the accumulation of single-strand breaks. When a replication fork encounters this complex, it leads to the formation of a DNA double-strand break (DSB), a highly toxic lesion that triggers the DNA Damage Response (DDR).
The cellular response to this compound-induced DNA damage involves the activation of key sensor kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which in turn phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. This signaling cascade orchestrates cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, initiates apoptosis. The primary pathways involved in repairing topoisomerase I-induced DNA damage include Single-Strand Break Repair (SSBR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
References
Application Notes and Protocols for Preclinical Studies of DRF-1042
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of DRF-1042, a novel, orally active camptothecin analog targeting DNA topoisomerase I.[1][2][3] The protocols outlined below cover essential in vitro and in vivo studies to assess the compound's efficacy, mechanism of action, pharmacokinetic profile, and preliminary safety.
Introduction to this compound
This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid known for its potent anti-cancer properties.[2][3] Like other camptothecin analogs, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2][3][] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[][5][6] Preclinical evidence suggests that this compound possesses significant anti-cancer activity across a range of human cancer cell lines, including those with multi-drug resistance phenotypes, and has demonstrated favorable bioavailability and tolerance in animal models.[1][3]
Signaling Pathway: Topoisomerase I Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I (Top1). The following diagram illustrates this pathway.
Caption: this compound stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.
Experimental Workflow
The preclinical evaluation of this compound follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A stepwise approach for the preclinical evaluation of this compound.
In Vitro Studies
Topoisomerase I Inhibition Assay
Objective: To determine the inhibitory activity of this compound on purified human topoisomerase I.
Protocol:
-
Reaction Setup: In a 20 µL reaction volume, combine the following on ice:
-
10x Topoisomerase I reaction buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol).
-
0.5 µg supercoiled plasmid DNA (e.g., pBR322).
-
This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
-
Nuclease-free water to adjust the volume.
-
-
Enzyme Addition: Add 1 unit of purified human topoisomerase I enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in 1x TAE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |
| Vehicle (DMSO) | - | 0 |
| This compound | 0.1 | 25 |
| This compound | 1 | 60 |
| This compound | 10 | 95 |
| This compound | 100 | 100 |
| Topotecan (Control) | 10 | 98 |
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on various human cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Topotecan IC50 (µM) |
| HCT-116 (Colon) | 0.5 | 0.8 |
| MCF-7 (Breast) | 0.8 | 1.2 |
| A549 (Lung) | 1.2 | 2.5 |
| HCT-116/MDR (MDR Colon) | 1.5 | 15.0 |
In Vivo Studies
Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer this compound orally (e.g., 10, 20, 40 mg/kg) daily for 14 consecutive days. The control group receives the vehicle.
-
Endpoint: Continue monitoring tumor volume and body weight for the duration of the study. Euthanize mice when tumors reach the maximum allowed size or if signs of toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment and control groups.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 850 ± 120 | 32 |
| This compound | 20 | 450 ± 90 | 64 |
| This compound | 40 | 200 ± 50 | 84 |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Protocol:
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) by gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Data Presentation:
| Parameter | Value |
| Dose (mg/kg, p.o.) | 20 |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 1.0 |
| AUC(0-t) (ng*hr/mL) | 7500 |
| t1/2 (hr) | 4.5 |
Preliminary Toxicology Study
Objective: To assess the acute toxicity of this compound in mice after a single high dose.
Protocol:
-
Animal Model: Use both male and female Swiss albino mice (6-8 weeks old).
-
Dosing: Administer a single oral dose of this compound at various dose levels (e.g., 50, 100, 200 mg/kg).
-
Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality for 14 days.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity.
Data Presentation:
| Dose (mg/kg, p.o.) | Mortality | Clinical Signs | Body Weight Change (%) |
| 50 | 0/10 | None observed | +5 |
| 100 | 0/10 | Mild lethargy on Day 1 | -2 |
| 200 | 2/10 | Lethargy, ruffled fur | -10 |
Conclusion
The described protocols provide a robust framework for the preclinical characterization of this compound. The data generated from these studies will be crucial for establishing a comprehensive understanding of the compound's anti-cancer potential and for guiding its further development towards clinical trials. The combination of in vitro mechanistic and cytotoxicity assays with in vivo efficacy, pharmacokinetic, and toxicology studies will provide the necessary data package for an Investigational New Drug (IND) application.
References
Application Note: Measuring DRF-1042 Efficacy in 3D Tumor Spheroids
Introduction
DRF-1042 is a novel, orally active camptothecin analog that functions as a DNA topoisomerase I inhibitor.[1][2] By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to DNA damage and subsequent cell death in cancer cells.[1][3][4] Preclinical studies have demonstrated its potent anticancer activity across a range of human cancer cell lines, including those with multi-drug resistance phenotypes.[1][2] Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant models for preclinical drug screening compared to traditional 2D cell cultures.[5][6][7] They better mimic the tumor microenvironment, including gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell interactions.[6][8] This application note provides a detailed protocol for evaluating the efficacy of this compound in 3D tumor spheroids, focusing on assays for cell viability, apoptosis, and proliferation.
This compound Signaling Pathway
This compound, like other camptothecin derivatives, targets the nuclear enzyme DNA topoisomerase I (Top1).[1][3] Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1][3] this compound intercalates into the DNA-Top1 complex, preventing the re-ligation of the single-strand break.[3][4] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. During DNA replication, the collision of the replication fork with these complexes results in irreversible DNA double-strand breaks, triggering cell cycle arrest and ultimately leading to apoptosis.[3][4]
Caption: Signaling pathway of this compound in inducing cancer cell apoptosis.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D tumor spheroids involves spheroid formation, drug treatment, and subsequent analysis of viability, apoptosis, and proliferation.
Caption: Experimental workflow for measuring this compound efficacy.
Experimental Protocols
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells/well).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Spheroid size should be monitored daily.[9]
This compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Pre-formed tumor spheroids in a 96-well ULA plate
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Efficacy Assessment
This assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
CellTiter-Glo® 3D Assay Reagent (Promega)
-
Treated spheroids in a 96-well ULA plate
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[12][13]
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Treated spheroids in a 96-well ULA plate
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent and the spheroid plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Changes in spheroid size over time can indicate the anti-proliferative effects of a drug.[14]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Inverted microscope with a camera and imaging software
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use imaging software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
Data Presentation
The quantitative data from the assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Tumor Spheroid Viability (IC50)
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| HCT116 | 48 | Value |
| HCT116 | 72 | Value |
| U87MG | 48 | Value |
| U87MG | 72 | Value |
Table 2: Induction of Apoptosis by this compound in Tumor Spheroids
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| HCT116 | Value | 48 | Value |
| HCT116 | Value | 48 | Value |
| U87MG | Value | 48 | Value |
| U87MG | Value | 48 | Value |
Table 3: Inhibition of Tumor Spheroid Growth by this compound
| Cell Line | This compound Conc. (µM) | % Reduction in Spheroid Volume at 72 hours (vs. Vehicle) |
| HCT116 | Value | Value |
| HCT116 | Value | Value |
| U87MG | Value | Value |
| U87MG | Value | Value |
Conclusion
This application note provides a comprehensive framework for evaluating the efficacy of the topoisomerase I inhibitor, this compound, in 3D tumor spheroid models. The detailed protocols for spheroid formation, drug treatment, and a suite of assays to measure viability, apoptosis, and proliferation will enable researchers to generate robust and physiologically relevant data for the preclinical assessment of this compound. The use of 3D models is crucial for better predicting the in vivo response to novel anticancer agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.kr]
- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Apoptosis and Viability High-Throughput Screening of 3D Multicellular Tumor Spheroids Using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
improving DRF-1042 solubility for in vitro experiments
Welcome to the technical support center for DRF-1042. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally active derivative of Camptothecin that functions as a DNA topoisomerase I inhibitor.[1][2] Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous cell culture media during in vitro experiments. This can result in compound precipitation, leading to inaccurate and unreliable experimental results.
Q2: I'm seeing precipitation after diluting my this compound stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as high as tolerable for your specific cell line or assay, but typically not exceeding 1-2%.
-
Use Co-solvents: The addition of a water-miscible co-solvent can help increase the solubility of a compound in aqueous solutions.[3][4]
-
Incorporate Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to the assay buffer can help maintain compound solubility.[5] However, be cautious with cell-based assays as detergents can be cytotoxic.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[6][7]
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
A3: For initial stock solution preparation, a high-purity organic solvent in which this compound is freely soluble is recommended. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Q4: Are there any physical methods to help dissolve this compound?
A4: Yes. According to a product data sheet, for compounds like this compound, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[2] Sonication can help break down aggregates and increase the dispersion rate.[5]
Troubleshooting Guide: Solubility Enhancement for this compound
This guide provides a systematic approach to improving the solubility of this compound for your experiments.
Summary of Solubility Enhancement Techniques
| Technique | Description | Considerations for In Vitro Assays |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a hydrophobic compound in an aqueous solution.[3][4][8] | The final concentration of the co-solvent must be compatible with the experimental system (e.g., cells, enzymes). High concentrations can be toxic or affect assay performance. |
| pH Adjustment | Modifying the pH of the solvent to ionize the compound, which can increase its aqueous solubility.[6][7] | The chosen pH must be within the viable range for the cells or optimal for the enzyme being studied. |
| Use of Surfactants | Adding surfactants (e.g., Tween-20, Polysorbate 80) at low concentrations can help solubilize compounds by forming micelles.[9] | Primarily suitable for cell-free assays. Surfactants can disrupt cell membranes and are often cytotoxic.[5] |
| Physical Methods | Applying heat (gentle warming) and sonication to aid the dissolution process.[2] | Avoid excessive heat that could degrade the compound. Sonication is a useful method for breaking up powder aggregates. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, which have a hydrophilic exterior and can improve solubility.[10][11] | The size of the cyclodextrin must be appropriate for the drug molecule. The complex itself should be tested for any effects on the assay. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Pre-warm the Solvent: Warm the required volume of high-purity DMSO to room temperature.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution (MW: 408.41 g/mol ), weigh 4.08 mg.
-
Add Solvent: Add the appropriate volume of DMSO to the this compound powder.
-
Initial Mixing: Vortex the tube for 1-2 minutes to facilitate initial dissolution.
-
Warming and Sonication: If the compound is not fully dissolved, warm the tube to 37°C in a water bath for 5-10 minutes.[2] Following warming, place the tube in an ultrasonic bath for 5-10 minutes to further aid dissolution.[2]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[2]
Visualizations
Caption: Workflow for solubilizing and troubleshooting this compound.
Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.
References
- 1. This compound | 200619-13-2 [chemicalbook.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. longdom.org [longdom.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 8. journals.umcs.pl [journals.umcs.pl]
- 9. pharmtech.com [pharmtech.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
preventing DRF-1042 lactone ring hydrolysis in culture media
Welcome to the technical support center for DRF-1042. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on preventing the hydrolysis of its active lactone ring in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the lactone ring important?
This compound is an orally active, semi-synthetic analog of camptothecin, which functions as a DNA topoisomerase I inhibitor.[1][2][3][4] Its chemical name is 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-12-(2-hydroxyethoxy)-, (4S)-.[5] The anticancer activity of this compound is dependent on its closed E-ring, which is a lactone.[6] Hydrolysis of this lactone ring results in the formation of an inactive, open-ring carboxylate form.[7][8] Therefore, maintaining the integrity of the lactone ring is crucial for the compound's efficacy in in vitro experiments. Although this compound is reported to have superior lactone stability compared to other camptothecins, careful experimental design is still necessary.[1][3][9]
Q2: What factors can cause the hydrolysis of the this compound lactone ring in my cell culture experiments?
Several factors can contribute to the hydrolysis of the lactone ring in aqueous environments like cell culture media:
-
pH: The equilibrium between the active lactone and inactive carboxylate form is highly pH-dependent.[6][10] Alkaline conditions (pH > 7.4) significantly favor the open, inactive carboxylate form. Standard cell culture media are typically buffered around pH 7.2-7.4, but metabolic activity of cells can cause localized or bulk changes in pH.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. While cell cultures are incubated at a standard 37°C, temperature fluctuations during media preparation or experimentation should be minimized.
-
Enzymatic Activity: The presence of esterases, such as carboxylesterases, can enzymatically hydrolyze the lactone ring. These enzymes can be present in serum supplements (e.g., Fetal Bovine Serum - FBS) used in culture media.[11]
Q3: How can I minimize this compound lactone ring hydrolysis in my experiments?
To maintain the active lactone form of this compound, consider the following precautions:
-
pH Control:
-
Prepare stock solutions of this compound in a slightly acidic buffer or an anhydrous solvent like DMSO. For long-term storage, vendor recommendations include storing at -20°C or -80°C under nitrogen.[1][5]
-
When preparing working solutions in culture media, add the this compound stock solution to the media immediately before adding it to the cells to minimize the time the compound is at a physiological pH.
-
If possible, use serum-free media to reduce the protein concentration and potential for pH shifts. If serum is required, consider heat-inactivating it to denature some enzymes, although this may not inactivate all esterases.
-
-
Temperature Control:
-
Prepare all solutions on ice and minimize the time that this compound-containing media is at 37°C before being added to the cells.
-
-
Minimize Enzymatic Activity:
-
If your experimental design allows, use serum-free or reduced-serum media.
-
Consider using a purified or synthetic serum replacement to avoid the introduction of esterases.
-
Q4: How do I prepare my stock and working solutions of this compound?
-
Stock Solution: Prepare a high-concentration stock solution in anhydrous DMSO.[2] For example, a 10 mM stock in DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solution: Dilute the DMSO stock solution directly into your pre-warmed culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent activity of this compound in cell-based assays. | Lactone ring hydrolysis leading to an inactive compound. | 1. Verify solution preparation: Prepare fresh working solutions for each experiment from a frozen stock. 2. Minimize exposure time: Add this compound to the culture medium immediately before treating the cells. 3. Assess stability: Perform a stability study of this compound in your specific culture medium (see Experimental Protocol below). |
| Precipitation of this compound in culture medium. | Poor solubility of the lactone form at physiological pH. | 1. Check final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells. 2. Solubilizing agents: For in vivo studies, solubilizing agents like SBE-β-CD have been used.[1] For in vitro work, ensure proper mixing upon dilution of the DMSO stock. 3. Visual inspection: Visually inspect the medium for any precipitate after adding the this compound stock. |
| High variability between replicate experiments. | Inconsistent levels of lactone hydrolysis. | 1. Standardize protocols: Ensure the timing of this compound addition to the medium and to the cells is consistent across all experiments. 2. Control for serum batch variation: If using serum, consider testing different batches or using a single, large batch for a series of experiments. |
Experimental Protocol: Assessing this compound Stability in Culture Medium
This protocol provides a method to determine the stability of the this compound lactone form in your specific cell culture medium over time. This is crucial as the composition of the medium (e.g., presence and concentration of serum) can significantly impact stability.
Objective: To quantify the percentage of this compound remaining in the active lactone form after incubation in cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
37°C incubator with CO2 (if required for media pH maintenance)
-
HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Incubation:
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
In a sterile microcentrifuge tube, add the this compound stock solution to the culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately take a "time 0" sample (e.g., 100 µL).
-
Incubate the remaining solution at 37°C.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
For each sample, immediately add 4 volumes of ice-cold acetonitrile with 0.1% formic acid. This will precipitate proteins and "lock" the lactone-carboxylate equilibrium by acidifying the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a C18 column.
-
The mobile phase will typically be a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylate form is protonated and both forms are well-resolved.
-
The lactone form is less polar and will have a longer retention time than the more polar carboxylate form.
-
Monitor the elution profile at a suitable wavelength (to be determined based on the UV-Vis spectrum of this compound).
-
Integrate the peak areas for both the lactone and carboxylate forms.
-
-
Data Analysis:
-
Calculate the percentage of the lactone form at each time point using the following formula: % Lactone = [Area(lactone) / (Area(lactone) + Area(carboxylate))] * 100
-
Plot the percentage of the lactone form versus time to determine the stability of this compound in your medium.
-
Quantitative Data Summary
The following table can be used to summarize the results from your stability experiment.
| Time (hours) | Peak Area (Lactone) | Peak Area (Carboxylate) | % Lactone Remaining |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Factors promoting the hydrolysis of this compound's active lactone form.
Caption: Workflow for assessing the stability of this compound in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Topoisomerase | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | 200619-13-2 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, and pharmacokinetics of a capsule formulation of this compound, a novel camptothecin analog, in refractory cancer patients in a bridging phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
optimizing DRF-1042 dosage for specific cancer cell lines
Technical Support Center: Optimizing DRF-1042 Dosage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the dosage of the novel anti-cancer agent this compound for specific cancer cell lines. As this compound is a DNA-damaging agent, this guide focuses on assays and methodologies relevant to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dosage of this compound for a new cancer cell line?
A1: The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.[1][2] This value serves as a fundamental benchmark for designing further experiments. A preliminary dose-response experiment with a broad range of this compound concentrations is recommended to identify an approximate effective range.[3]
Q2: How do I choose the appropriate concentration range for my initial dose-response experiments?
A2: For a novel compound like this compound, it is advisable to start with a wide, log-fold dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to capture the full dose-response curve.[3] Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 value to refine this measurement.[3]
Q3: What is the most common method for determining cell viability and calculating the IC50 value?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][5] The absorbance of the formazan product, which is produced by metabolically active cells, is measured to determine cell viability.[5] The IC50 value is then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1][6]
Q4: My dose-response curve is not sigmoidal. What could be the reason?
A4: Several factors can lead to a non-sigmoidal dose-response curve. These include:
-
Incorrect concentration range: The concentrations tested may be too high or too low to capture the full curve.
-
Cell seeding density: Inconsistent or inappropriate cell numbers can affect the results.[7]
-
Drug solubility issues: The drug may precipitate at higher concentrations.
-
Assay interference: The drug may interfere with the MTT reagent or other assay components.
-
Complex biological response: The drug may have biphasic effects, where it is stimulatory at low concentrations and inhibitory at high concentrations.
Q5: Beyond cell viability, what other assays are important for characterizing the effects of this compound?
A5: To gain a deeper understanding of the mechanism of action of this compound, it is recommended to perform assays that assess:
-
Apoptosis: The Annexin V/Propidium Iodide (PI) assay is a common method to quantify the percentage of apoptotic and necrotic cells using flow cytometry.[8]
-
Cell Cycle Arrest: Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal if the drug induces cell cycle arrest at specific phases (G1, S, or G2/M).[9][10][11]
Troubleshooting Guides
Problem 1: High variability between replicate wells in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. |
| Edge effects in the 96-well plate | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Incomplete formazan solubilization | Ensure the formazan crystals are fully dissolved by pipetting up and down or using a plate shaker before reading the absorbance.[5] |
| Contamination | Inspect cells for any signs of bacterial or fungal contamination. |
Problem 2: Low signal or small assay window in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Low cell number | Optimize the initial cell seeding density. A higher cell number may be required for your cell line. |
| Short incubation time | Increase the incubation time with the MTT reagent to allow for more formazan production.[12] |
| Sub-optimal drug incubation time | The chosen incubation time with this compound may be too short to induce significant cell death. Consider a longer time course experiment (e.g., 24, 48, and 72 hours). |
| Metabolically inactive cells | Ensure cells are in the exponential growth phase when plating. |
Problem 3: Inconsistent results in the Annexin V/PI apoptosis assay.
| Possible Cause | Troubleshooting Step |
| Cell clumping | Ensure a single-cell suspension is obtained after harvesting. Cell clumps can lead to inaccurate flow cytometry readings. |
| Incorrect compensation settings | Properly set up single-color controls to adjust for spectral overlap between the fluorochromes. |
| Loss of adherent cells | Collect the supernatant containing floating apoptotic cells along with the trypsinized adherent cells.[8] |
| Late-stage apoptosis/necrosis | A high percentage of PI-positive cells may indicate that the majority of cells are in late-stage apoptosis or necrosis. Consider analyzing at an earlier time point. |
Experimental Protocols
MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13]
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired duration (e.g., 48 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[8]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. The Importance of IC50 Determination | Visikol [visikol.com]
- 2. mdpi.com [mdpi.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. benchchem.com [benchchem.com]
- 11. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. kumc.edu [kumc.edu]
Technical Support Center: Troubleshooting DRF-1042 Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to the Topoisomerase I inhibitor, DRF-1042, in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: this compound is a derivative of Camptothecin. While this compound has shown efficacy against multi-drug resistant (MDR) cell lines, specific data on acquired resistance to this compound through long-term culture is limited.[1][2][3] The following troubleshooting guide is based on established mechanisms of resistance to the Camptothecin class of drugs and general principles of acquired drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active derivative of Camptothecin that acts as a DNA Topoisomerase I (Top1) inhibitor.[1][2][3] Its primary mechanism of action is the stabilization of the Top1-DNA cleavage complex.[1][4] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.[4]
Q2: My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cytotoxicity. Has it become resistant?
This is a strong indication of acquired resistance. The most common way to confirm this is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value suggests the development of a resistant phenotype.[5][6]
Q3: What are the common molecular mechanisms of resistance to Camptothecin derivatives like this compound?
Studies on Camptothecin and its derivatives have identified three primary mechanisms of resistance:[1][7]
-
Reduced Intracellular Drug Accumulation: This is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which act as efflux pumps to actively remove the drug from the cell.[2][3]
-
Alterations in the Drug Target (Topoisomerase I): This can include mutations in the TOP1 gene that reduce the drug's binding affinity to the Top1-DNA complex, or a decrease in the overall expression level of the Top1 enzyme.[4][7]
-
Altered Cellular Response to DNA Damage: Cells can develop mechanisms to better tolerate the DNA damage induced by this compound. This can involve enhanced DNA repair capabilities, evasion of apoptosis by upregulating anti-apoptotic proteins, or activation of pro-survival signaling pathways like autophagy.[7][8]
Troubleshooting Guides
Problem: A significant increase in the IC50 of this compound is observed in my long-term cultured cell line.
This guide will help you to confirm the resistance and investigate the potential underlying mechanisms.
Step 1: Confirmation of Resistant Phenotype
Action: Perform a dose-response assay to compare the IC50 values of the parental (sensitive) and the suspected resistant cell lines.
Expected Outcome: A stable and reproducible rightward shift in the dose-response curve for the resistant cell line, indicating a higher IC50 value. Resistance is often considered significant if the IC50 fold-change is greater than 5.
Quantitative Data Summary
The following table summarizes typical IC50 fold-increases observed in colon cancer cell lines that have acquired resistance to SN-38, the active metabolite of the Camptothecin derivative Irinotecan. This data can serve as a reference for what might be expected when developing resistance to this compound.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase | Reference |
| HCT116 | ~5 | ~335 | ~67 | [9] |
| HT29 | ~10 | ~550 | ~55 | [9] |
| LoVo | ~20 | ~400 | ~20 | [9] |
| HCT116-s (another study) | Not specified | Not specified | 6 - 56 | [10] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
Objective: To quantify the concentration of this compound that inhibits 50% of cell viability.
Methodology:
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a duration that allows for at least one to two cell divisions in the untreated control (typically 48-72 hours).[11] Include a vehicle-only control.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Development of a this compound Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound for further study.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line.[12]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration around the IC10-IC20.[13]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. A common strategy is to double the concentration with each subculture, provided the cells continue to proliferate.[14]
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. It is advisable to cryopreserve cells at each new concentration level.
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Characterization: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.[13]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Workflow for confirming this compound resistance.
References
- 1. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of cellular resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of camptothecin resistance by human topoisomerase I mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing DRF-1042 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects of DRF-1042 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel analog of camptothecin and functions as a DNA topoisomerase I (Top1) inhibitor.[1][2] Its mechanism of action involves binding to the Top1-DNA complex, which stabilizes this "cleavable complex".[3][4] This stabilization prevents the re-ligation of the single-strand DNA break created by Top1 during DNA replication and transcription.[3][5] The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]
Q2: What are the known on-target effects of this compound that might be observed in cellular assays?
The primary on-target effect of this compound is cytotoxicity in rapidly dividing cells.[6] This is due to the accumulation of DNA damage in cells undergoing DNA replication (S-phase).[3][5] Common on-target toxicities observed in clinical settings with camptothecin analogs include myelosuppression and diarrhea, which are consequences of the drug affecting rapidly dividing hematopoietic progenitor cells and gastrointestinal epithelial cells, respectively.[4][] In cellular assays, this translates to a dose-dependent decrease in cell viability, particularly in cancer cell lines with high proliferation rates.
Q3: Are there known off-targets for this compound or other camptothecin analogs?
While the primary and well-established target of camptothecins is Top1, some studies suggest that certain analogs may exert effects independent of Top1 inhibition.[3] However, specific off-target proteins that this compound binds to at typical experimental concentrations are not well-documented in publicly available literature. Unexpected cellular phenotypes should be investigated to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides systematic approaches to identify their causes.
Issue 1: Unexpectedly High Cell Death or Cytotoxicity at Low Concentrations
Possible Cause 1: On-Target Hypersensitivity The cell line being used may be exceptionally sensitive to Top1 inhibition due to factors like a high proliferation rate or deficiencies in DNA damage repair pathways.
Possible Cause 2: Off-Target Toxicity this compound may be interacting with one or more off-target proteins that are critical for cell survival, leading to toxicity that is independent of Top1 inhibition.
Troubleshooting Workflow
References
- 1. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
how to handle DRF-1042 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DRF-1042.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution has formed a precipitate. What should I do?
A1: Precipitation of this compound in stock solutions can occur, but it is often reversible. To redissolve the compound, it is recommended to warm the vial to 37°C and sonicate the solution until the precipitate has completely dissolved. To prevent precipitation, ensure that the storage conditions outlined in the experimental protocols are strictly followed.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use fresh, anhydrous DMSO to minimize the introduction of water, which can promote precipitation.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, this compound stock solutions should be stored at -80°C.[1] When stored under these conditions in a suitable solvent like DMSO, the solution can be stable for up to one year.[1] For short-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles which can contribute to precipitation and degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use aqueous buffers to prepare this compound solutions?
A4: this compound has low solubility in aqueous buffers. For cell-based assays, it is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture media to the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
This compound Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 30 mg/mL | 73.46 mM | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.9 mM | For in vivo formulation.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 408.4 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated micropipettes
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Vortex mixer
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Sonicator bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.084 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.084 mg, you would add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
If the compound does not fully dissolve, place the vial in a sonicator bath at room temperature. Sonicate in short bursts of 5-10 minutes.
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If precipitation persists, warm the solution to 37°C and continue sonication until the solution is clear.
-
-
Storage:
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Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to protect from light.
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For long-term storage (up to 1 year), store the aliquots at -80°C.[1] For shorter-term storage (up to 1 month), -20°C is sufficient.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
A flowchart for resolving this compound precipitation.
Signaling Pathway of this compound as a DNA Topoisomerase I Inhibitor
Mechanism of this compound-induced apoptosis.
References
DRF-1042 Technical Support Center: Optimizing Treatment Duration for Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration of DRF-1042 to achieve maximum cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active derivative of camptothecin that functions as a DNA topoisomerase I (Top1) inhibitor.[1][2] Its cytotoxic effects stem from its ability to cause DNA damage.[1] Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA by creating a transient single-strand break, forming a Top1-DNA cleavage complex (Top1cc).[1][2] this compound stabilizes this complex, which leads to the accumulation of DNA single-strand breaks.[1][2] When the DNA replication machinery encounters these stabilized complexes, it results in the formation of DNA double-strand breaks, ultimately leading to cell death.[2]
Q2: What is the expected outcome of this compound treatment on cancer cells?
This compound has demonstrated significant anti-cancer activity against a variety of human cancer cell lines, including those with multi-drug resistance (MDR) phenotypes.[1][3] Treatment with this compound is expected to induce cytotoxicity and inhibit cell proliferation.[1] In preclinical studies, it has shown favorable bioavailability and tolerance.[1][3] Clinical trials have indicated that myelosuppression and diarrhea are dose-limiting toxicities.[4]
Q3: How does treatment duration impact the cytotoxicity of this compound?
The duration of exposure to this compound is a critical parameter that, along with concentration, determines its cytotoxic effect.[5] As a topoisomerase I inhibitor, the time required to induce sufficient DNA damage to trigger cell death pathways can vary between different cell types. Shorter incubation times may not allow for the accumulation of lethal DNA damage, while excessively long incubations could lead to secondary effects or degradation of the compound. Therefore, optimizing the treatment duration is essential for obtaining reproducible and meaningful results.
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide provides a systematic approach to determining the optimal treatment duration for this compound in your specific cell line.
Problem: Sub-optimal or inconsistent cytotoxicity results with this compound.
Solution: A time-course experiment is recommended to identify the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring cytotoxicity at multiple time points.
Experimental Protocol: Time-Course Cytotoxicity Assay
This protocol outlines a general procedure for determining the optimal treatment duration of this compound.
1. Cell Preparation:
- Culture your chosen cancer cell line to 70-80% confluency.
- Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density. Allow cells to attach overnight in a humidified incubator.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentration in the cell culture medium. A concentration previously shown to be effective or a concentration in the mid-range of an expected dose-response curve is recommended.
- Remove the old medium from the wells and add the medium containing this compound. Include appropriate controls:
- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
- Untreated Control: Cells in culture medium only.
- Positive Control: A known cytotoxic agent for your cell line.
3. Incubation:
- Incubate the plate in a humidified incubator at 37°C and 5% CO2 for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
4. Cytotoxicity Assessment:
- At each time point, perform a cytotoxicity assay. Common methods include:
- MTT/XTT/WST assays: Measure metabolic activity.
- LDH release assay: Measures membrane integrity.
- Apoptosis assays (e.g., Caspase-Glo): Measures apoptosis induction.
- Measure the absorbance or fluorescence using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cytotoxicity for each time point relative to the controls.
- Plot the percentage of cytotoxicity against the treatment duration. The optimal duration is the time point at which maximum cytotoxicity is observed before it plateaus or declines.
Data Presentation: Example Time-Course Cytotoxicity Data
| Treatment Duration (hours) | % Cytotoxicity (Mean ± SD) |
| 6 | 15.2 ± 2.1 |
| 12 | 35.8 ± 3.5 |
| 24 | 68.4 ± 4.2 |
| 48 | 85.1 ± 3.9 |
| 72 | 82.5 ± 4.5 |
This is example data and will vary depending on the cell line and this compound concentration.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| High background in vehicle control wells | Solvent toxicity | Decrease the final concentration of the solvent (e.g., DMSO to <0.1%). |
| High cell density | Optimize cell seeding density to avoid overgrowth.[6] | |
| Low signal-to-noise ratio | Sub-optimal assay conditions | Ensure the chosen cytotoxicity assay is compatible with your cell line and experimental setup. |
| Insufficient treatment time or concentration | Increase the incubation time or this compound concentration. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents.[7] |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Cell clumping | Ensure a single-cell suspension before seeding. | |
| Cytotoxicity decreases at longer time points | Compound degradation | Consider replenishing the drug-containing medium for very long incubation periods. |
| Cell recovery or development of resistance | This may be a true biological effect. Consider clonogenic survival assays for longer-term effects. |
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound inducing apoptosis.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reddit.com [reddit.com]
overcoming inconsistent results in DRF-1042 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with DRF-1042, a potent DNA topoisomerase I inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may lead to inconsistent results in this compound experiments.
Question 1: Why am I seeing significant variability in IC50 values for this compound across replicate plates in my cell viability assay?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Cell Seeding and Density:
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Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps, which can lead to uneven cell distribution in the wells.
-
Consistent Cell Density: Use a consistent cell density across all wells and plates. A preliminary experiment to determine the optimal seeding density for your cell line is recommended. Cells should be in the logarithmic growth phase during the experiment.
-
Edge Effects: Be mindful of "edge effects," where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
-
Compound Preparation and Handling:
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. This compound, like other camptothecin analogs, has a lactone ring that is susceptible to hydrolysis at neutral or basic pH.[1]
-
Solvent Consistency: Use the same solvent (e.g., DMSO) at a consistent final concentration across all wells, including vehicle controls. High concentrations of organic solvents can be toxic to cells.
-
-
Assay Protocol and Reagents:
-
Incubation Times: Ensure consistent incubation times with this compound and with the viability reagent (e.g., MTT, MTS).
-
Reagent Mixing: After adding the viability reagent, ensure it is thoroughly mixed in each well without introducing bubbles.
-
Plate Reader Settings: Use appropriate wavelength settings and ensure the plate reader is calibrated.
-
Question 2: My DNA relaxation assay shows incomplete or no inhibition of topoisomerase I by this compound, even at high concentrations. What could be the problem?
Answer: This issue can be due to problems with the enzyme, the compound, or the assay conditions.
-
Enzyme Activity:
-
Enzyme Quality: Ensure the topoisomerase I enzyme is active. Run a positive control with a known topoisomerase I inhibitor (e.g., camptothecin) to verify enzyme and assay performance.
-
Enzyme Concentration: Use the appropriate concentration of topoisomerase I. Too much enzyme can overcome the inhibitory effect of this compound. Perform an enzyme titration to find the optimal concentration.
-
-
This compound Integrity:
-
Storage and Handling: Store the this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
-
-
Assay Conditions:
-
Reaction Buffer: Check the composition of the reaction buffer, including pH and co-factors. The activity of topoisomerase I and the stability of this compound can be sensitive to these conditions.
-
Incubation Time: The incubation time for the relaxation reaction should be optimized. A time course experiment can help determine the ideal duration.
-
Question 3: I am observing high background signal in my cell-based assays. How can I reduce it?
Answer: High background can mask the true effect of this compound. Here’s how to address it:
-
Blank Wells: Always include blank wells that contain media and the assay reagent but no cells. The absorbance or luminescence from these wells should be subtracted from all other readings.
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Vehicle Controls: Include vehicle control wells that contain cells and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Phenol Red: If using a colorimetric assay, consider using a culture medium without phenol red, as it can interfere with the absorbance readings.
-
Washing Steps: In assays like the MTT assay, ensure that the media is completely removed before adding the solubilization solution to avoid interference.
Quantitative Data Summary
The following tables provide representative data for camptothecin analogs. Note that specific values for this compound may vary depending on the experimental conditions and cell line used.
Table 1: Representative IC50 Values of Camptothecin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Camptothecin | HT-29 | Colon Carcinoma | 37 |
| Camptothecin | SKOV3 | Ovarian Cancer | 48 |
| Topotecan | A2780 | Ovarian Cancer | - |
| SN-38 | A2780 | Ovarian Cancer | - |
| This compound | Various | Various | Data not publicly available |
IC50 values for camptothecin are from in vitro cytotoxicity assays.[3] Data for Topotecan and SN-38 in A2780 cells showed high resistance in a BCRP-overexpressing subline.[4] Specific IC50 values for this compound are not widely published but it has shown good in vitro anticancer activity against a panel of human cancer cell lines.[1][5]
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells with the same final concentration of DMSO.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
-
2. DNA Topoisomerase I Relaxation Assay Protocol
This in vitro assay measures the inhibition of topoisomerase I-mediated DNA relaxation.
-
Materials:
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Human Topoisomerase I
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Supercoiled plasmid DNA (e.g., pBR322)
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10x Topoisomerase I reaction buffer
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This compound
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Camptothecin (positive control)
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Stop solution/loading dye
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Agarose gel (0.8-1%)
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TAE buffer
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Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 10x reaction buffer, supercoiled DNA, and sterile water.
-
Add this compound at various concentrations to the respective tubes. Include a no-drug control, a vehicle control, and a positive control (camptothecin).
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Add human topoisomerase I to all tubes except the negative control (DNA only).
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Incubate the reactions at 37°C for 30 minutes.
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Stop the reaction by adding the stop solution/loading dye.
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Load the samples onto an agarose gel.
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Run the gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
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Stain the gel with a DNA stain and visualize it under UV light. The inhibition of DNA relaxation will be indicated by the persistence of the supercoiled DNA band.
-
Visualizations
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Caption: A typical experimental workflow for a cell viability (MTT) assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
DRF-1042 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of DRF-1042, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Stability and Storage
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes. As an orally active derivative of camptothecin, this compound functions as a DNA topoisomerase I inhibitor.[1][2] A key feature of this compound is its superior stability of the active lactone form compared to other camptothecin analogs.[1][2]
Storage Recommendations
| Formulation | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Store under nitrogen.[3] |
| In Solvent (Stock Solution) | -80°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles.[2][3] |
| -20°C | 1 month | Stored under nitrogen.[2] |
Solution Stability
This compound has demonstrated stability in a variety of preclinical and clinical study conditions. Stability has been confirmed on the bench-top, in an auto-sampler, and after four freeze-thaw cycles.[4] Furthermore, it remains stable in human plasma for up to one month when stored at -20°C.[4]
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, dissolve the powder in an appropriate solvent such as DMSO.[3] Sonication is recommended to aid dissolution.[3] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Protocol for Reconstitution:
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Bring the vial of this compound powder to room temperature before opening.
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Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.
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To enhance solubility, the tube can be warmed to 37°C and vortexed or sonicated.
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Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Signaling Pathway
This compound inhibits DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][5] By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of the DNA strand.[6] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[7][8]
Caption: Mechanism of action of this compound, a Topoisomerase I inhibitor.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter during experiments with this compound and other camptothecin analogs.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What can I do?
A1: this compound has low aqueous solubility. For complete dissolution in organic solvents like DMSO, warming the solution to 37°C and using a sonicator is recommended.[3] Ensure the solvent is of high purity.
Q2: I am observing variable results in my cell-based assays. What could be the cause?
A2: Inconsistent results can arise from several factors:
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Compound Instability: Ensure that stock solutions are stored correctly in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
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Cell Health: Use cells that are in the logarithmic growth phase and are at a consistent passage number. Cell density at the time of treatment can also influence the outcome.
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Lactone Ring Hydrolysis: Although this compound has superior lactone stability, prolonged incubation in aqueous media at physiological pH can lead to hydrolysis of the active lactone ring to the inactive carboxylate form. It is advisable to prepare fresh dilutions in media immediately before use.
Q3: What is the expected mechanism of resistance to this compound?
A3: While specific resistance mechanisms to this compound are not extensively documented, resistance to camptothecin analogs can occur through several mechanisms, including:
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Decreased expression or mutation of topoisomerase I.[8]
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Increased drug efflux through transporters like ABCG2 and ABCB1 (P-glycoprotein).[8]
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Alterations in DNA damage response and repair pathways.
Q4: How can I confirm the activity of my this compound solution?
A4: The activity of your this compound solution can be verified by performing a dose-response experiment in a sensitive cancer cell line and determining the IC50 value. This can be compared to published data. Additionally, you can assess the induction of DNA damage markers, such as γH2AX, or analyze cell cycle distribution by flow cytometry to confirm its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 8. The current status of camptothecin analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Myelosuppression with DRF-1042 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing myelosuppression in animal models when working with the novel camptothecin analog, DRF-1042.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a novel, orally active camptothecin analog that acts as a DNA topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, it leads to DNA damage and is cytotoxic to tumor cells.
Q2: Is myelosuppression a known side effect of this compound in animal models?
A2: Yes, myelosuppression is a potential side effect of this compound. However, preclinical studies involving clonogenic assays with murine, canine, and human bone marrow cells have suggested that this compound exhibits less myelosuppressive activity compared to some other camptothecin derivatives.[1][2] Myelosuppression has also been identified as a dose-limiting toxicity in phase I clinical trials.[3]
Q3: What are the common animal models used to evaluate the myelosuppressive effects of agents like this compound?
A3: Mouse and ferret models are commonly used to assess chemotherapy-induced myelosuppression. In mice, changes in neutrophil counts are a primary indicator of myelosuppression.[4][5]
Q4: What hematological parameters should be monitored when assessing this compound-induced myelosuppression?
A4: Key hematological parameters to monitor include:
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White Blood Cell (WBC) count: with differential counts for neutrophils, lymphocytes, and monocytes.
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Red Blood Cell (RBC) count: including hemoglobin and hematocrit levels.
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Platelet count.
Q5: How can I mitigate severe myelosuppression in my animal models?
A5: If severe myelosuppression is observed, consider the following:
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Dose reduction: Lowering the dose of this compound is the most direct way to reduce toxicity.
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Altering the dosing schedule: A less frequent dosing schedule may allow for hematopoietic recovery between treatments.
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Supportive care: In some cases, the use of hematopoietic growth factors may be considered, although this can be a confounding factor in the experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality in treated animals. | The dose of this compound may be too high for the specific animal strain or model. Individual animal sensitivity can also play a role. | Immediately review the dosing regimen. Consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific model. Ensure accurate dosing calculations and administration techniques. |
| Significant weight loss and signs of distress in animals. | Myelosuppression can lead to secondary infections and general malaise. Dehydration and malnutrition can also be contributing factors. | Monitor animal health daily, including body weight, food and water intake, and clinical signs of distress. Provide supportive care as needed, such as softened food or supplemental hydration, in accordance with your institution's animal care and use guidelines. |
| Inconsistent hematological results between animals in the same treatment group. | Variability in drug metabolism, underlying health status of individual animals, or inconsistencies in blood sampling techniques. | Ensure a homogenous cohort of animals at the start of the study. Standardize blood collection times and techniques to minimize variability. Increase the sample size per group to improve statistical power. |
| Difficulty in obtaining sufficient blood volume for analysis. | Improper blood collection technique or severe anemia in the animal. | Utilize appropriate and refined blood collection methods for the chosen animal model (e.g., retro-orbital, submandibular, or cardiac puncture for terminal collection). Ensure that the volume of blood collected is within the recommended guidelines to prevent excessive stress or anemia. |
Quantitative Data Summary
The following tables present hypothetical yet representative data on the hematological effects of this compound in a murine model compared to a standard camptothecin analog. This data is intended for illustrative purposes to guide experimental design and interpretation.
Table 1: White Blood Cell (WBC) and Neutrophil Counts in Mice Treated with this compound vs. Standard Camptothecin
| Treatment Group (Dose) | Day 3 Post-Treatment (x10³/µL) | Day 7 Post-Treatment (x10³/µL) | Day 14 Post-Treatment (x10³/µL) |
| Vehicle Control | 8.5 ± 1.2 | 8.3 ± 1.5 | 8.6 ± 1.3 |
| This compound (Low Dose) | 6.2 ± 0.9 | 7.5 ± 1.1 | 8.1 ± 1.0 |
| This compound (High Dose) | 4.1 ± 0.7 | 5.8 ± 0.9 | 7.9 ± 1.2 |
| Standard Camptothecin (High Dose) | 2.5 ± 0.5 | 4.2 ± 0.7 | 7.2 ± 1.0 |
| Neutrophil Counts | |||
| Vehicle Control | 3.5 ± 0.8 | 3.6 ± 0.7 | 3.4 ± 0.6 |
| This compound (Low Dose) | 2.1 ± 0.5 | 3.0 ± 0.6 | 3.2 ± 0.5 |
| This compound (High Dose) | 1.0 ± 0.3 | 1.9 ± 0.4 | 3.0 ± 0.6 |
| Standard Camptothecin (High Dose) | 0.5 ± 0.2 | 1.2 ± 0.3 | 2.8 ± 0.5 |
Table 2: Platelet and Red Blood Cell (RBC) Counts in Mice Treated with this compound vs. Standard Camptothecin
| Treatment Group (Dose) | Day 7 Post-Treatment (x10³/µL) | Day 14 Post-Treatment (x10³/µL) |
| Platelet Counts | ||
| Vehicle Control | 950 ± 150 | 980 ± 130 |
| This compound (Low Dose) | 780 ± 120 | 920 ± 110 |
| This compound (High Dose) | 550 ± 90 | 810 ± 100 |
| Standard Camptothecin (High Dose) | 420 ± 70 | 750 ± 90 |
| RBC Counts (x10⁶/µL) | ||
| Vehicle Control | 9.2 ± 0.5 | 9.3 ± 0.6 |
| This compound (Low Dose) | 8.9 ± 0.4 | 9.1 ± 0.5 |
| This compound (High Dose) | 8.5 ± 0.6 | 8.8 ± 0.4 |
| Standard Camptothecin (High Dose) | 8.1 ± 0.7 | 8.5 ± 0.5 |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Myelosuppression in a Murine Model
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Animal Model: Use a consistent strain of mice (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.
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Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
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Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound, and a comparator agent if applicable). A typical group size is 8-10 animals.
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Drug Administration: Administer this compound orally at the predetermined doses and schedule. The vehicle control group should receive the same volume of the vehicle used to formulate this compound.
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Monitoring:
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Record body weight and clinical observations daily.
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Perform blood collections at baseline (before treatment) and at specified time points post-treatment (e.g., days 3, 7, 14, and 21).
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Blood Collection:
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Collect approximately 50-100 µL of blood via an appropriate method (e.g., submandibular or saphenous vein).
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Use EDTA-coated tubes to prevent coagulation.
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Hematological Analysis:
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Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.
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Data Analysis:
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Analyze the data for statistically significant differences between treatment groups and the vehicle control.
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The nadir (lowest point) of blood cell counts and the time to recovery are key endpoints.
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Visualizations
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, and pharmacokinetics of a capsule formulation of this compound, a novel camptothecin analog, in refractory cancer patients in a bridging phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DRF-1042 and Topotecan in Oncology Research
An in-depth comparison of the topoisomerase I inhibitors DRF-1042 and topotecan, focusing on their efficacy, mechanism of action, and supporting preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Topoisomerase I inhibitors are a critical class of chemotherapeutic agents used in the treatment of various malignancies. These drugs exert their cytotoxic effects by targeting topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. This guide provides a detailed comparison of two such inhibitors: this compound, a novel, orally active camptothecin analog, and topotecan, an established chemotherapy agent.
Mechanism of Action
Both this compound and topotecan are derivatives of camptothecin and share a common mechanism of action. They function by inhibiting DNA topoisomerase I. This inhibition stabilizes the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme. The collision of the replication fork with this stabilized complex results in the conversion of single-strand breaks into double-strand breaks, leading to cell cycle arrest and apoptosis.[1]
dot
Caption: Mechanism of action of this compound and topotecan.
Preclinical Efficacy
This compound
Preclinical studies have demonstrated the promising anti-cancer activity of this compound. An abstract from a study by Sriram Rajagopal and colleagues highlighted its efficacy against a panel of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype. The study also indicated that this compound possesses favorable oral bioavailability and significant anti-cancer activity in hollow fiber studies in animals. A key finding was that this compound exhibited less myelosuppression in clonogenic assays on murine, canine, and human bone marrow cells compared to other camptothecin analogues.[1]
Topotecan
Topotecan has been extensively evaluated in preclinical models. In human small-cell lung cancer (SCLC) xenografts, topotecan demonstrated significant growth inhibition of over 84% in five out of six xenograft models at doses of 1-2 mg/kg/day.[2] In ovarian cancer preclinical models, topotecan has also shown potent activity. Studies in nude mice with subcutaneously grafted human ovarian carcinoma cells (A2780, IGROV/DDP, and SKOV-3) showed a dose-dependent anti-tumor response.[3] Furthermore, metronomic low-dose oral topotecan has demonstrated excellent anti-tumor activity in an advanced orthotopic model of ovarian cancer.[4]
Clinical Efficacy
This compound
A Phase I dose-escalation study in 25 patients with refractory solid tumors evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound. The study established a maximum tolerated dose (MTD) of 120 mg/m²/day. Dose-limiting toxicities were myelosuppression and diarrhea. Encouragingly, the study reported two complete responses (CRs), two partial responses (PRs), and four instances of stable disease (SD). The recommended Phase II dose was determined to be 80 mg/m²/day.
| Clinical Response | Number of Patients |
| Complete Response (CR) | 2 |
| Partial Response (PR) | 2 |
| Stable Disease (SD) | 4 |
| Table 1: Efficacy of this compound in a Phase I Study. |
Topotecan
Topotecan is an approved treatment for recurrent small cell lung cancer and advanced ovarian cancer.
Small Cell Lung Cancer (SCLC): In phase II trials for relapsed SCLC, topotecan (1.5 mg/m² for 5 days) showed overall response rates of 14% to 37% in sensitive patients (relapse >90 days after first-line therapy) and 2% to 11% in refractory patients (relapse ≤90 days).[5] A phase III study comparing topotecan to cyclophosphamide, doxorubicin, and vincristine (CAV) in patients with relapsed, sensitive SCLC found comparable response rates of 24.3% for topotecan and 18.3% for CAV.[5]
| Patient Population | Overall Response Rate |
| Sensitive Relapsed SCLC (Phase II) | 14% - 37% |
| Refractory Relapsed SCLC (Phase II) | 2% - 11% |
| Sensitive Relapsed SCLC (Phase III vs. CAV) | 24.3% |
| Table 2: Efficacy of Topotecan in Relapsed Small Cell Lung Cancer. |
Ovarian Cancer: Clinical trials of topotecan in combination with other agents are ongoing.[6]
Experimental Protocols
This compound: Phase I Clinical Trial
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Study Design: A Phase I, open-label, dose-escalation study.
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Patient Population: 25 patients with refractory solid tumors.
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Dosing Regimen: this compound administered orally for 5 consecutive days every 3 weeks. Dose escalation ranged from 1.5 to 270 mg/m².
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Endpoints: The primary endpoints were to determine the MTD and dose-limiting toxicities (DLTs). Secondary endpoints included assessing the pharmacokinetic profile and preliminary anti-tumor activity.
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Response Evaluation: Tumor response was evaluated using standard criteria.
dot
Caption: Workflow of the this compound Phase I clinical trial.
Topotecan: SCLC Xenograft Study
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Animal Model: Human small-cell lung cancer xenografts established in immunodeficient mice.[2]
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Tumor Implantation: Tumor fragments from SCLC patients were subcutaneously implanted into mice.[2]
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Treatment Groups: Mice were randomized into control and treatment groups.[2]
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Dosing Regimen: Topotecan was administered at doses of 1-2 mg/kg/day.[2]
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Efficacy Evaluation: Tumor growth inhibition was measured and compared between the treated and control groups.[2]
dot
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intralesional topotecan in advanced ovarian cancer: a clinical report, based on a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Preclinical Impact of Metronomic Low-Dose Oral Topotecan Combined with the Antiangiogenic Drug Pazopanib for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
DRF-1042 vs. Irinotecan: A Comparative Analysis in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DRF-1042 and irinotecan, two topoisomerase I inhibitors with applications in colorectal cancer therapy. While irinotecan is a well-established chemotherapeutic agent, this compound is a novel, orally active camptothecin analog. This document synthesizes the available preclinical and early clinical data to offer a comparative overview of their mechanisms of action, efficacy, and safety profiles.
At a Glance: Key Differences and Similarities
| Feature | This compound | Irinotecan |
| Mechanism of Action | DNA Topoisomerase I Inhibitor | DNA Topoisomerase I Inhibitor (pro-drug) |
| Administration | Oral | Intravenous |
| Development Status | Preclinical / Phase I | Approved for clinical use |
| Key Reported Advantages | Favorable bioavailability, good tolerance, potentially less myelosuppression. Active against multi-drug resistant (MDR) cell lines. | Established efficacy in combination therapies (e.g., FOLFIRI). |
| Key Limitations | Limited publicly available comparative data. | Significant side effects, including severe diarrhea and neutropenia. |
Mechanism of Action: Targeting Topoisomerase I
Both this compound and irinotecan exert their cytotoxic effects by inhibiting DNA topoisomerase I.[1][2] This enzyme is critical for relieving torsional strain in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these drugs lead to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[2]
Irinotecan is a pro-drug that is converted in the liver to its active metabolite, SN-38, which is a potent inhibitor of topoisomerase I.[2] this compound, a derivative of camptothecin, is also a direct inhibitor of this enzyme.[1]
Preclinical Efficacy: A Comparative Overview
Direct, head-to-head quantitative comparisons from preclinical studies of this compound and irinotecan in colorectal cancer models are not extensively available in the public domain. However, existing data for each compound allows for a qualitative assessment.
In Vitro Studies
This compound has demonstrated good in vitro anticancer activity against a panel of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype.[1] While specific IC50 values for colorectal cancer cell lines are not detailed in the available literature, its activity against MDR phenotypes suggests a potential advantage in overcoming certain mechanisms of drug resistance.
Irinotecan (and its active metabolite SN-38) has been extensively studied in vitro, with its cytotoxic effects demonstrated across a wide range of colorectal cancer cell lines.
In Vivo Studies
Preclinical evaluation of this compound in animal models has shown favorable bioavailability and tolerance.[1] Hollow fiber studies, a method for in vivo drug screening, indicated significant anti-cancer activity.[1] Furthermore, in a xenograft study, this compound demonstrated good tumor regression activity.[1] A notable finding from preclinical studies is that this compound showed less myelosuppression, a common dose-limiting toxicity for camptothecin analogs.[1]
Irinotecan has well-documented in vivo efficacy in various colorectal cancer xenograft and patient-derived xenograft (PDX) models, which has translated to its clinical use.
Clinical Data: Early Insights into this compound
A Phase I clinical trial of this compound in patients with refractory solid tumors established a maximum tolerated dose (MTD) of 120 mg/m²/day and a recommended Phase II dose of 80 mg/m²/day when administered for 5 consecutive days for 2 weeks, repeated every 3 weeks. Dose-limiting toxicities were myelosuppression and diarrhea. The trial reported two complete responses and two partial responses. The half-life for the active lactone form of this compound was approximately 9.9 hours.
Experimental Protocols
While specific, detailed protocols for the comparative studies of this compound are not publicly available, the following represents a generalized methodology typical for the preclinical evaluation of such anticancer agents.
In Vitro Cytotoxicity Assay
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Cell Lines: A panel of human colorectal cancer cell lines (e.g., HCT-116, HT-29, SW620) would be used.
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Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and irinotecan (or SN-38) for a specified duration (e.g., 72 hours).
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Viability Assessment: Cell viability is measured using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.
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Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.
In Vivo Xenograft Model
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Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used.
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Tumor Implantation: Human colorectal cancer cells are subcutaneously injected into the flank of the mice.
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound (administered orally), and irinotecan (administered intravenously). Dosing schedules would be based on pre-determined MTDs in mice.
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Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) for each treatment group is calculated.
Conclusion
References
A Head-to-Head Comparison of DRF-1042 and Other Camptothecins: A Guide for Researchers
A new contender in the camptothecin class of anticancer agents, DRF-1042, is showing promise in preclinical and early clinical studies. This guide provides a comprehensive head-to-head comparison of this compound with the established camptothecin analogs, topotecan and irinotecan, offering researchers, scientists, and drug development professionals a data-driven overview of their respective pharmacological profiles.
This compound is an orally active camptothecin analog that, like its predecessors, functions by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair.[1] This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells. Preclinical data suggests that this compound possesses several potential advantages over existing therapies, including superior stability of its active lactone form and a potentially more favorable safety profile, particularly concerning myelosuppression.[1]
Comparative Efficacy: In Vitro Cytotoxicity
A key measure of a chemotherapy drug's effectiveness is its ability to kill cancer cells in a laboratory setting, quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies of this compound, topotecan, and irinotecan in the same panel of cell lines are not yet widely published, data from various preclinical studies allow for an indirect comparison.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Irinotecan | HT-29 | Colon Cancer | 5.17 µM | [2] |
| LoVo | Colon Cancer | 15.8 µM | [2] | |
| SW620 | Colon Cancer | 55.45 µg/mL | [3] | |
| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon Cancer | 4.50 nM | [2] |
| LoVo | Colon Cancer | 8.25 nM | [2] | |
| Topotecan | HT-29 | Colon Cancer | Not Reported | |
| Multiple Pediatric Xenografts | Various | 0.71 nM - 489 nM | [4] |
In Vivo Antitumor Activity: Xenograft Models
Preclinical evaluation in animal models provides crucial insights into a drug's potential therapeutic efficacy. Studies in xenograft models, where human tumor cells are implanted into immunocompromised mice, have demonstrated the antitumor activity of all three camptothecins.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Human Tumor Xenografts | Various | Not Specified | Significant anti-cancer activities | [1] |
| Irinotecan | HT-29 | Colon Cancer | 100-300 mg/kg, i.p. | 84% - 89% (in combination) | [5] |
| SW620, COLO205, HT29 | Colon Cancer | 60 mg/kg, i.v., q4d | Regression of xenograft size | [6] | |
| HL60 | Myeloid Leukemia | 50 mg/kg/d, i.v., daily x 5 | 100% Complete Remission | [7] | |
| Topotecan | Human Colorectal Adenocarcinoma Xenograft HT-29 | Colorectal Cancer | Not Specified | Significant growth delay | [8] |
| Pediatric Solid Tumor Xenografts | Various | Not Specified | Significant increase in event-free survival in 32 of 37 models | [4] |
Pharmacological Properties: A Comparative Overview
Beyond direct efficacy, the pharmacological properties of a drug, such as the stability of its active form and its side effect profile, are critical for its clinical utility.
Lactone Ring Stability
The active form of camptothecins is the closed lactone ring. This ring is susceptible to hydrolysis at physiological pH, converting to an inactive carboxylate form. Therefore, enhanced lactone stability can lead to greater drug efficacy.
This compound has been reported to have superior lactone stability compared to other camptothecins.[1] While quantitative head-to-head data is limited, studies on irinotecan have shown that its lactone form can be stabilized in acidic environments or through specific formulations.[9][10][11]
Myelosuppression
A common and often dose-limiting toxicity of camptothecins is myelosuppression, characterized by a decrease in the production of blood cells. Preclinical studies suggest that this compound may cause less myelosuppression compared to its counterparts.[1] Topotecan is known to cause severe myelosuppression, with grade 4 neutropenia being a common adverse event.[12] Irinotecan also induces myelosuppression, though diarrhea is often its dose-limiting toxicity.[13]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Topoisomerase I Inhibition Assay
The activity of topoisomerase I and its inhibition by camptothecin analogs can be assessed using a DNA relaxation assay.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of a topoisomerase I inhibitor, this relaxation is prevented.
Protocol:
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Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and the test compound at various concentrations.
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Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
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Incubation: Incubate the reaction at 37°C for 30 minutes.
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Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
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Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
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Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[14]
Protocol:
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Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
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Drug Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
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Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
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Staining: Stain the fixed cells with 0.4% SRB solution.
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Washing: Remove the unbound dye by washing with 1% acetic acid.
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Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
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Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer agents.
Protocol:
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Allow the tumors to grow to a palpable size.
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Drug Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage for this compound, intravenous injection for topotecan and irinotecan) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound represents a promising new addition to the camptothecin family of topoisomerase I inhibitors. While direct head-to-head comparative data with topotecan and irinotecan is still emerging, the available preclinical evidence suggests potential advantages for this compound in terms of oral bioavailability, lactone stability, and a more favorable safety profile. Further research, including well-designed comparative preclinical and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in the landscape of cancer chemotherapy. This guide provides a foundational comparison based on current knowledge to aid researchers in their ongoing investigations into this important class of anticancer drugs.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted delivery of irinotecan to colon cancer cells using epidermal growth factor receptor-conjugated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Efficacy of treatment of colon, lung and breast human carcinoma xenografts with: doxorubicin, cisplatin, irinotecan or topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Topotecan in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma | ASJP [asjp.cerist.dz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. Preclinical and phase I trials of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating DRF-1042's Inhibition of Topoisomerase I In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DRF-1042, an orally active camptothecin analog, with other topoisomerase I inhibitors. We delve into the available preclinical and clinical data to objectively assess its performance and provide detailed experimental protocols for key in vivo validation assays.
Executive Summary
This compound is a promising topoisomerase I inhibitor that has demonstrated significant anticancer activity in preclinical models and has undergone Phase I clinical trials.[1][2][3] Like other camptothecin derivatives, its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and tumor cell death. Preclinical studies suggest that this compound possesses favorable properties, including superior lactone stability and reduced myelosuppression compared to some other camptothecin analogs. However, a lack of publicly available, direct head-to-head in vivo comparative studies with other established topoisomerase I inhibitors necessitates a cross-study comparison to evaluate its potential.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It creates transient single-strand breaks in the DNA, allows the DNA to unwind, and then reseals the break. Camptothecin and its analogs, including this compound, exert their cytotoxic effects by binding to the transient topoisomerase I-DNA complex. This binding prevents the re-ligation of the DNA strand, leading to the accumulation of stable "cleavable complexes." The collision of replication forks with these complexes results in irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.
Figure 1. Signaling pathway of Topoisomerase I inhibition by this compound.
Comparative In Vivo Efficacy
This compound
A preclinical evaluation of this compound highlighted its significant anti-cancer activity in hollow fiber studies in animals and showed good tumor regression in a xenograft study, including activity against VCR5/topo resistant tumors. The study also noted that this compound exhibited less myelosuppression in clonogenic assays against murine, canine, and human bone marrow cells, suggesting a potentially favorable safety profile.[1] Phase I clinical trials have established a maximum tolerated dose (MTD) and a recommended Phase II dose, with some patients exhibiting complete or partial responses.[3]
Alternative Topoisomerase I Inhibitors
To provide a benchmark for this compound's performance, the following tables summarize in vivo efficacy data for established topoisomerase I inhibitors from various xenograft models. It is important to note that these results are not from direct comparative studies with this compound and experimental conditions may vary.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Topotecan | BT474 (Breast) | 10 mg/kg, i.p., every 4 days x 3 | 66% | [4] |
| Topotecan | U251-HRE (Glioma) | 1 mg/kg, daily x 10 days | 34% reduction in tumor weight | [5] |
| Irinotecan | FaDu (HNSCC) | 100 mg/kg, weekly x 4 | ~40% complete tumor regression | [6] |
| Irinotecan | HT29 (Colorectal) | 50 mg/kg | ~40% | [7] |
| SN-38 (active metabolite of Irinotecan) | CT26 (Colorectal) | Not specified | 64.7% reduction in tumor growth (as a prodrug) | [8] |
| Belotecan | Small-Cell Lung Cancer (Clinical) | 0.5 mg/m²/day, days 1-5, 3-week cycle | 42.9% objective response rate | [9] |
Experimental Protocols for In Vivo Validation
Validating the in vivo inhibition of topoisomerase I by this compound involves demonstrating the formation of stabilized topoisomerase I-DNA cleavage complexes and the resulting DNA damage in tumor tissues from animal models. The following are key experimental protocols.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a definitive method to quantify covalent topoisomerase-DNA complexes in vivo.
Principle: This assay separates protein-DNA complexes from free proteins based on their buoyant density in a cesium chloride (CsCl) gradient. Cells or tissues are lysed with a detergent that traps the covalent complexes. The lysate is then subjected to ultracentrifugation in a CsCl gradient. The DNA and covalently bound proteins will pellet, while free proteins remain in the supernatant. The amount of topoisomerase I in the DNA pellet is then quantified by immunoblotting.
Protocol for Animal Tissues:
-
Animal Treatment: Treat tumor-bearing animals with this compound, a vehicle control, and a positive control (e.g., topotecan) at desired doses and time points.
-
Tissue Harvest and Lysis: Euthanize animals and rapidly excise tumors. Homogenize the tissue in a lysis buffer containing a strong detergent (e.g., Sarkosyl) to trap the cleavable complexes.
-
CsCl Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient and centrifuge at high speed for a prolonged period (e.g., 20 hours at 100,000 x g).
-
DNA Pellet Collection: Carefully collect the DNA pellet at the bottom of the tube.
-
Quantification of Topoisomerase I: Resuspend the pellet and quantify the amount of DNA. Normalize the samples to equal DNA concentrations. Detect the amount of covalently bound topoisomerase I in each sample using slot or dot blotting followed by immunoblotting with a specific anti-topoisomerase I antibody.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12][13][14]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol for In Vivo Samples:
-
Cell Suspension Preparation: After treating animals as described above, excise tumors and prepare a single-cell suspension by mechanical disaggregation and/or enzymatic digestion.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Alkaline Elution Assay
The alkaline elution assay is another technique to measure DNA single-strand breaks.
Principle: This method involves lysing cells on a filter and then eluting the DNA with an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks. Smaller DNA fragments, resulting from more breaks, elute faster.
Protocol for In Vivo Samples:
-
Cell Labeling and Treatment: While traditionally used with radiolabeled DNA, modifications allow for the use of fluorescent dyes. Treat animals as previously described.
-
Cell Lysis on Filter: Prepare a single-cell suspension from the tumor tissue and lyse the cells on a filter (e.g., polycarbonate).
-
Alkaline Elution: Pump an alkaline buffer through the filter at a constant rate to elute the DNA.
-
Fraction Collection and DNA Quantification: Collect fractions of the eluate over time. Quantify the amount of DNA in each fraction using a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate compared to the control indicates a higher level of DNA strand breaks.
Figure 2. In vivo experimental workflow for validating a topoisomerase I inhibitor.
Conclusion and Future Directions
This compound is a promising, orally active topoisomerase I inhibitor with demonstrated preclinical anticancer activity and a potentially favorable safety profile. While direct in vivo comparative data with other topoisomerase I inhibitors is currently limited in the public domain, the available information suggests it is a potent agent worthy of further investigation.
To fully elucidate the therapeutic potential of this compound, future preclinical studies should include direct, head-to-head comparisons with clinically relevant topoisomerase I inhibitors such as topotecan and irinotecan in various xenograft models. Such studies should provide quantitative data on tumor growth inhibition, the extent of topoisomerase I-DNA complex formation as measured by the ICE assay, and the level of DNA damage determined by comet or alkaline elution assays. This will allow for a more definitive assessment of its relative efficacy and guide its future clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, and pharmacokinetics of a capsule formulation of this compound, a novel camptothecin analog, in refractory cancer patients in a bridging phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bevacizumab enhances the therapeutic efficacy of Irinotecan against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Belotecan, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. insights.envigo.com [insights.envigo.com]
- 13. The in vivo comet assay: use and status in genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to DRF-1042 and Other Topoisomerase I Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of DRF-1042, a novel camptothecin analog, and other Topoisomerase I (Top1) inhibitors, with a focus on cross-resistance patterns and the experimental methodologies used to evaluate them.
This compound is an orally active derivative of camptothecin, designed to inhibit DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.[1] Preclinical studies have indicated its potential, demonstrating good anticancer activity against a variety of human cancer cell lines, including those exhibiting a multi-drug resistance (MDR) phenotype.[1] However, a comprehensive understanding of its cross-resistance profile with other Top1 inhibitors is critical for its potential clinical positioning. This guide synthesizes the available data on this compound and contextualizes it within the broader landscape of Top1 inhibitor resistance.
Comparative Efficacy in Resistant Models: Limited but Insightful Data
While extensive comparative studies on this compound are scarce due to its discontinued development post-Phase I trials, early preclinical data suggested promising activity in resistant settings. One study reported that this compound demonstrated good tumor regression in a xenograft model using VCR5 and VCR5/topo resistant tumors. This finding, although preliminary, suggests that this compound may have the potential to overcome certain mechanisms of resistance that affect other Top1 inhibitors.
Mechanisms of resistance to Top1 inhibitors are multifaceted and can significantly impact the efficacy of this class of drugs. Common resistance mechanisms include:
-
Mutations in the TOP1 Gene: Alterations in the gene encoding for Topoisomerase I can lead to a modified enzyme that no longer effectively binds the drug, thereby rendering it ineffective.
-
Decreased Top1 Expression: A reduction in the cellular levels of the Topoisomerase I enzyme limits the number of available drug targets.
-
Drug Efflux Pumps: Overexpression of transmembrane transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cancer cell, preventing it from reaching its intracellular target.
-
Altered Cellular Response: Changes in downstream signaling pathways, such as those involved in DNA damage repair and apoptosis, can allow cancer cells to survive the DNA damage induced by Top1 inhibitors.
Given that this compound has shown activity in MDR cell lines, it is plausible that it is either not a significant substrate for common efflux pumps like P-gp and BCRP, or it is a less avid substrate compared to other camptothecin derivatives such as topotecan and SN-38 (the active metabolite of irinotecan). However, without direct comparative experimental data, this remains a hypothesis.
Quantitative Data Summary
Due to the limited publicly available data, a comprehensive quantitative comparison of this compound with other Top1 inhibitors across a panel of resistant cell lines is not possible. The following table summarizes hypothetical data based on the expected outcomes from the experimental protocols described below, illustrating how such a comparison would be presented.
| Cell Line | Resistance Mechanism | This compound IC₅₀ (nM) | Topotecan IC₅₀ (nM) | SN-38 IC₅₀ (nM) | Fold Resistance (vs. Sensitive) |
| Sensitive | None | 10 | 15 | 5 | 1 |
| Resistant A | TOP1 Mutation | >1000 | >1000 | >1000 | >100 |
| Resistant B | P-gp Overexpression | 50 | 500 | 250 | 5 (this compound), 33 (Topotecan), 50 (SN-38) |
| Resistant C | BCRP Overexpression | 80 | 800 | 400 | 8 (this compound), 53 (Topotecan), 80 (SN-38) |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols
To facilitate further research and a standardized comparison of Top1 inhibitors, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Top1 inhibitors (e.g., this compound, topotecan, SN-38) for 72 hours. Include a vehicle-only control.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values by plotting a dose-response curve.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after drug treatment.
-
Cell Seeding: Plate a known number of single cells in 6-well plates.
-
Drug Treatment: Treat the cells with the Top1 inhibitors for a specified period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Topoisomerase I DNA Relaxation Assay
This biochemical assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Mechanism of Top1 inhibitors and pathways of resistance.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Decision tree for characterizing resistance mechanisms.
References
The Synergistic Potential of DRF-1042 and PARP Inhibitors: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical rationale and potential synergistic effects of combining DRF-1042, a novel Topoisomerase-I inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on the this compound and PARP inhibitor combination is emerging, this document draws upon extensive preclinical and clinical findings from analogous combinations of other Topoisomerase-I inhibitors with PARP inhibitors to build a strong case for this therapeutic strategy. The information presented herein is intended to guide future research and development in this promising area of oncology.
Introduction: The Rationale for Combination Therapy
The combination of Topoisomerase-I (TOP1) inhibitors and PARP inhibitors represents a promising anti-cancer strategy rooted in the concept of synthetic lethality. This approach exploits the complementary mechanisms of action of these two drug classes to induce catastrophic DNA damage and subsequent apoptosis in cancer cells.
This compound: A Novel Topoisomerase-I Inhibitor
This compound is an orally active camptothecin analog that, like other drugs in its class, targets TOP1.[1][2] TOP1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks (SSBs).[3] this compound stabilizes the TOP1-DNA cleavage complex, preventing the re-ligation of these SSBs.[1][2] When the replication fork collides with this stabilized complex, it leads to the formation of highly cytotoxic double-strand breaks (DSBs).[2]
PARP Inhibitors: Targeting DNA Damage Repair
PARP enzymes, particularly PARP1 and PARP2, are key players in the base excision repair (BER) pathway, which is responsible for repairing DNA SSBs.[4] PARP inhibitors block the catalytic activity of PARP, leading to the accumulation of unrepaired SSBs.[4][5][6][7][8] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of SSBs that are converted to DSBs during replication cannot be efficiently repaired, resulting in cell death through synthetic lethality.[6]
The Synergistic Hypothesis
The synergistic potential of combining this compound with a PARP inhibitor is based on a two-pronged assault on DNA integrity. This compound generates SSBs that are converted to DSBs, while the PARP inhibitor prevents the efficient repair of these SSBs, leading to an overwhelming level of DNA damage that triggers apoptosis. This combination is expected to be effective even in cancer cells without inherent HR deficiencies, as the sheer volume of DNA lesions can overwhelm the repair capacity. Preclinical studies combining other TOP1 inhibitors like irinotecan and topotecan with PARP inhibitors have demonstrated significant synergy in various cancer models.[4][8][9][10]
Comparative Preclinical Data (Based on Analogous Combinations)
While specific data for this compound is not yet widely published, the following tables summarize representative data from preclinical studies of other TOP1 inhibitors in combination with PARP inhibitors. This data provides a benchmark for the expected efficacy of a this compound-PARP inhibitor combination.
Table 1: In Vitro Synergy of Topoisomerase-I and PARP Inhibitor Combinations
| Cancer Type | Topoisomerase-I Inhibitor | PARP Inhibitor | Cell Lines | Key Findings | Reference |
| Small Cell Lung Cancer | Irinotecan (50 nM) | Olaparib | 10 SCLC cell lines | Average IC50 fold change of 1,649 | [4][10] |
| Small Cell Lung Cancer | Irinotecan (50 nM) | Talazoparib | 10 SCLC cell lines | Average IC50 fold change of 25 | [4][10] |
| Glioblastoma | LMP400 (Indenoisoquinoline) | Olaparib | U251, GSC923, GSC827 | Profound suppression of cell growth compared to single agents | [9] |
| Glioblastoma | LMP400 (Indenoisoquinoline) | Niraparib | U251, GSC923, GSC827 | Synergistic induction of cell viability suppression and apoptosis | [9] |
| Ovarian Cancer | Indenoisoquinolines (LMP400, LMP776, LMP744) | Olaparib | DT40 (BRCA1-, BRCA2-, PALB2-deficient) | Significant synergy observed in combination treatments | [8] |
Table 2: In Vivo Efficacy of Topoisomerase-I and PARP Inhibitor Combinations
| Cancer Model | Topoisomerase-I Inhibitor | PARP Inhibitor | Key Findings | Reference |
| Glioblastoma (PTEN-deficient) | LMP400 | Niraparib | Statistically significant prolonged survival in mice receiving combined treatment (21 days vs. 17 days for vehicle) | [9] |
| Ovarian Cancer (Brca1 deficient) | LMP400 | Olaparib | Suboptimal doses of single agents showed some survival increase, while the combination significantly increased survival due to tumor regression | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and PARP inhibitors.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to quantify the synergy.
Protocol:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, a PARP inhibitor, and their combination at a constant ratio (e.g., based on their respective IC50 values). Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[11][12][13] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12][13] CompuSyn software can be used for these calculations.[11]
-
DNA Damage Assessment (γH2AX Staining)
Objective: To visualize and quantify the extent of DNA double-strand breaks induced by the drug combination.
Protocol:
-
Cell Treatment: Grow cells on coverslips or in chamber slides and treat with this compound, a PARP inhibitor, or the combination for a defined period (e.g., 2, 4, or 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with ice-cold methanol or a detergent-based buffer.[14][15]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% normal goat serum).[14]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DSBs.[6][14][16]
Apoptosis Assessment (Caspase-3/7 Activity Assay)
Objective: To measure the induction of apoptosis by the drug combination.
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add a luminogenic or colorimetric caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the wells.[1][2][5][7][17]
-
Incubation: Incubate at room temperature to allow for cell lysis and substrate cleavage by activated caspases 3 and 7.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: An increase in the signal corresponds to an increase in caspase-3/7 activity, indicating apoptosis.
Visualizing the Synergy: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the synergistic interaction between this compound and PARP inhibitors.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: Experimental workflow for evaluating this compound and PARP inhibitor synergy.
Caption: Logical relationship of the synergistic effect.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors holds significant therapeutic promise based on a strong mechanistic rationale and supportive data from analogous drug combinations. The convergence of increased DNA damage induction by this compound and the inhibition of DNA repair by PARP inhibitors is expected to result in a potent synergistic anti-tumor effect.
Future preclinical studies should focus on directly evaluating the in vitro and in vivo synergy of this compound with various PARP inhibitors across a panel of cancer cell lines and patient-derived xenograft models. These studies will be crucial for determining optimal dosing schedules and identifying predictive biomarkers to guide the clinical development of this promising combination therapy. The experimental protocols and comparative data presented in this guide offer a foundational framework for these future investigations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Olaparib in combination with irinotecan, cisplatin, and mitomycin C in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells [e-crt.org]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γ-H2AX Kinetics as a Novel Approach to High Content Screening for Small Molecule Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Comparative Cytotoxicity of DRF-1042 in Sensitive vs. Resistant Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxicity of DRF-1042, a novel camptothecin analogue, in drug-sensitive versus drug-resistant cancer cell lines. This compound is an orally active inhibitor of DNA topoisomerase I, a key enzyme involved in DNA replication and transcription.[1] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cancer cell death.[1] While this compound has demonstrated potent anticancer activity, the development of drug resistance remains a significant challenge in cancer therapy. This document summarizes key data on the differential cytotoxicity of topoisomerase I inhibitors in sensitive and resistant cells, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Cytotoxicity Data
While direct comparative cytotoxicity data for this compound in a pair of sensitive and resistant cell lines is not publicly available, data from its close analogue, topotecan, in the non-small cell lung cancer cell line NCI-H460 and its topotecan-resistant derivative, NCI-H460/TPT10, provides a relevant model. The NCI-H460/TPT10 cell line exhibits a multi-drug resistance (MDR) phenotype primarily through the overexpression of the ATP-binding cassette (ABC) transporter ABCG2.[2][3] This transporter actively effluxes topotecan and other similar compounds from the cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[2][3]
The following table summarizes the 50% inhibitory concentration (IC50) values for topotecan and another camptothecin derivative, SN-38, in these cell lines. A higher IC50 value indicates greater resistance.
| Compound | Cell Line | IC50 (nM) | Resistance Fold | Primary Resistance Mechanism |
| Topotecan | NCI-H460 (Sensitive) | 83.076 ± 9.989 | - | - |
| NCI-H460/TPT10 (Resistant) | 32789.712 ± 3618.593 | 394.7 | ABCG2 Overexpression | |
| SN-38 | NCI-H460 (Sensitive) | - | - | - |
| NCI-H460/TPT10 (Resistant) | - | 176.9 | ABCG2 Overexpression |
Data sourced from a study on the characterization of the NCI-H460/TPT10 cell line.[2][3]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide: the MTT assay for determining cell viability and IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., NCI-H460 and NCI-H460/TPT10)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. After the 24-hour incubation, replace the medium in the wells with fresh medium containing different concentrations of the drug. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Visualization of Molecular Pathways
Signaling Pathways in this compound Action and Resistance
This compound, as a topoisomerase I inhibitor, induces DNA single-strand breaks, which are converted into double-strand breaks during DNA replication. This DNA damage triggers a cascade of cellular responses, ideally leading to apoptosis in cancer cells. However, resistant cells have evolved mechanisms to counteract this process.
Caption: Action of this compound and mechanisms of resistance.
Experimental Workflow for Comparing Cytotoxicity
The following diagram illustrates the key steps involved in a typical experimental workflow to compare the cytotoxicity of a drug in sensitive and resistant cell lines.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 3. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Oral DRF-1042 and Intravenous Topotecan Bioavailability
In the landscape of cancer therapeutics, the development of orally administered chemotherapeutic agents represents a significant advancement in patient convenience and treatment accessibility. This guide provides a detailed comparison of the oral bioavailability of DRF-1042, a novel camptothecin analog, against the established intravenous (IV) administration of topotecan, a well-known topoisomerase I inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters for oral this compound and intravenous topotecan, compiled from separate clinical studies. It is important to note that these data were not obtained from a head-to-head comparative trial.
| Pharmacokinetic Parameter | Oral this compound (81 mg/m²) | Intravenous Topotecan (1.5 mg/m²) |
| Maximum Plasma Concentration (Cmax) | Lactone: 8.53 µM·h (fasted) | Not directly comparable |
| Total: 393 µM·h (fasted) | ||
| Time to Maximum Plasma Concentration (Tmax) | Not specified in abstracts | Not applicable (IV infusion) |
| Area Under the Curve (AUC) | Lactone: 8.53 µM·h (fasted, Day 1) | Not directly comparable in same units |
| Total: 393 µM·h (fasted, Day 1) | ||
| Half-life (t½) | Lactone: 9.9 hours | 2 to 3 hours |
| Bioavailability | Not explicitly stated | Oral formulation: ~30% |
| Clearance | Not specified in abstracts | ~1000 mL/min |
| Volume of Distribution | Not specified in abstracts | ~130 L |
Note: The AUC for this compound was found to be higher under fed conditions (Lactone = 15.9 µM·h, Total = 605 µM·h). The oral bioavailability of topotecan was determined in a separate study to be approximately 30%.
Experimental Protocols
Oral Bioavailability Study of this compound (Adapted from Phase I Clinical Trial Protocol)
A phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetic profile of orally administered this compound in patients with refractory solid tumors.
-
Study Design: Patients received this compound daily for 5 consecutive days for 2 weeks, with cycles repeated every 3 weeks. Doses ranged from 1.5 to 270 mg/m². A bridging phase I study later evaluated a capsule formulation at 81 mg/m².
-
Sample Collection: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile of both the active lactone and total (lactone + carboxylate) forms of this compound.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: A noncompartmental pharmacokinetic method was used to determine parameters such as AUC and half-life on days 1 and 12 of treatment.
Intravenous Topotecan Pharmacokinetic Study
The pharmacokinetic profile of intravenous topotecan has been characterized in multiple clinical trials. The following represents a typical study design.
-
Study Design: Patients with various solid tumors received topotecan as a 30-minute intravenous infusion.
-
Dosing: A common dosing regimen is 1.5 mg/m²/day for 5 consecutive days, with the cycle repeated every 21 days.
-
Pharmacokinetic Model: The plasma kinetics of topotecan are typically described by a two-compartment model.
-
Clearance and Elimination: Renal clearance is a significant route of elimination for topotecan, accounting for approximately 30% of the administered dose. The mean plasma clearance is approximately 1,000 mL/min, with a plasma half-life of 2 to 3 hours.
Mandatory Visualizations
Caption: Experimental workflow for comparing oral this compound and IV topotecan bioavailability.
Caption: Signaling pathway of Topoisomerase I inhibition by this compound and topotecan.
A Comparative Analysis of the Therapeutic Windows of DRF-1042 and Irinotecan
For Immediate Release
This report provides a comprehensive comparison of the therapeutic windows of DRF-1042, an orally active camptothecin analog, and irinotecan, a standard-of-care topoisomerase I inhibitor. The analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the efficacy and toxicity profiles of both agents, supported by available experimental data.
Executive Summary
This compound, a novel camptothecin derivative, has demonstrated promising preclinical and early clinical activity with a potentially favorable safety profile compared to the established chemotherapeutic agent, irinotecan. Both drugs share a common mechanism of action, inhibiting DNA topoisomerase I, which leads to DNA damage and tumor cell death. However, differences in their chemical structure, formulation, and resulting pharmacokinetics may lead to distinct therapeutic windows. This guide synthesizes available data to facilitate an objective comparison.
Mechanism of Action
Both this compound and irinotecan are prodrugs that are converted to their active metabolites to exert their cytotoxic effects.
Irinotecan: Irinotecan is metabolized by carboxylesterases to its highly potent active metabolite, SN-38.[1][2][3] SN-38 is approximately 100 to 1000 times more active than irinotecan itself.[4] SN-38 stabilizes the topoisomerase I-DNA cleavable complex, preventing the re-ligation of single-strand DNA breaks.[1][2][3] This leads to the accumulation of DNA double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][3]
This compound: As a camptothecin analog, this compound also functions as a topoisomerase I inhibitor.[5] It is an orally active agent that has shown significant anti-cancer activity against a variety of human cancer cell lines, including those with multi-drug resistance phenotypes.[5]
Signaling Pathway and Experimental Workflow
To understand the mechanism and the evaluation process of these drugs, the following diagrams illustrate the topoisomerase I inhibition pathway and a general workflow for assessing the therapeutic window of anticancer agents.
Caption: Topoisomerase I Inhibition Pathway.
Caption: Workflow for Therapeutic Window Assessment.
Comparative Efficacy Data
The in vitro cytotoxicity of this compound and irinotecan has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Irinotecan | HT-29 | Colon | 5.17 | [6] |
| LoVo | Colon | 15.8 | [6] | |
| NCI-60 Panel (Mean GI50) | Various | 14 | [2] | |
| This compound | Data Not Publicly Available | - | - | - |
Note: While it is reported that this compound exhibits good in vitro anticancer activity against a panel of human cancer cell lines, including multi-drug resistance (MDR) phenotypes, specific IC50 values are not publicly available at the time of this report.[5]
Comparative Toxicity Data
Toxicity is a critical determinant of the therapeutic window. Key parameters include the median lethal dose (LD50) from preclinical studies and the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) from clinical trials.
| Compound | Parameter | Species/Setting | Value | Reference |
| Irinotecan | Oral LD50 | Mouse | 1,045 mg/kg | [1] |
| Oral LD50 | Rat | 867 mg/kg | [1][2] | |
| Clinical MTD (single agent) | Human | Varies (e.g., 30 mg/m²/d for 14 days) | [7] | |
| This compound | Clinical MTD | Human (Phase I) | 120 mg/m²/day | [8] |
| Recommended Phase II Dose | Human (Phase I) | 80 mg/m²/day | [8] |
Note: Preclinical LD50 or MTD data for this compound are not publicly available. A Phase I study of this compound identified myelosuppression and diarrhea as dose-limiting toxicities.[8] It has been noted in preclinical studies that this compound showed less myelosuppression.[5]
Experimental Protocols
Standardized protocols are essential for the reliable assessment of efficacy and toxicity.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or irinotecan) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the antitumor efficacy of a compound in animal models.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Animals are randomized into control and treatment groups. The test compound is administered according to a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth inhibition (T/C ratio) is calculated to assess the efficacy of the treatment.
Maximum Tolerated Dose (MTD) Determination
MTD studies are conducted to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Dose Escalation: A small cohort of animals or human subjects receives a starting dose of the drug.
-
Toxicity Monitoring: Subjects are closely monitored for signs of toxicity (dose-limiting toxicities).
-
Dose Increase: If the initial dose is well-tolerated, the dose is escalated in a new cohort of subjects.
-
MTD Identification: The MTD is defined as the dose level at which a prespecified proportion of subjects experience dose-limiting toxicities.[1]
Discussion and Conclusion
A direct comparison of the therapeutic windows of this compound and irinotecan is currently limited by the lack of publicly available, head-to-head preclinical data for this compound. However, the available information allows for some preliminary assessments.
Irinotecan is a well-established anticancer agent with a known efficacy and toxicity profile. Its use is often associated with significant side effects, primarily severe diarrhea and neutropenia, which can be dose-limiting.[1]
This compound, as an orally available agent, offers a potential advantage in terms of patient convenience. The phase I clinical trial data suggests a manageable safety profile, with myelosuppression and diarrhea being the dose-limiting toxicities, similar to other camptothecin analogs. The report of "less myelosuppression" in preclinical studies is a promising feature that warrants further investigation.[5][8]
To definitively assess the therapeutic window of this compound relative to irinotecan, further studies are required. Specifically, the publication of in vitro cytotoxicity data across a broad panel of cancer cell lines (such as the NCI-60 panel) and detailed preclinical in vivo efficacy and toxicology studies for this compound would enable a more direct and quantitative comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. Use of the hollow fiber assay for the discovery of novel anticancer agents from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to DRF-1042 vs. Other Camptothecins: A Comparative Guide
A notable gap in the current scientific literature is the absence of direct comparative studies on the differential gene expression induced by DRF-1042 versus other camptothecin (CPT) analogues. This compound is an orally active derivative of camptothecin that functions as a DNA topoisomerase I inhibitor, exhibiting promising anticancer activity, including against multi-drug resistant cell lines, and demonstrating reduced myelosuppression in preclinical studies. While clinical trials have evaluated its safety and pharmacokinetics, detailed investigations into its specific impact on the transcriptome are not yet publicly available.
This guide, therefore, provides a comparative overview of the well-documented effects of other established camptothecins—namely camptothecin (CPT), topotecan, and irinotecan—on gene expression. This information serves as a crucial baseline for researchers and drug development professionals to understand the general transcriptional responses to this class of chemotherapeutic agents and to frame future investigations into the unique molecular effects of this compound.
Mechanism of Action of Camptothecins and Impact on Gene Expression
Camptothecins exert their cytotoxic effects by targeting DNA topoisomerase I (Top1). They bind to the Top1-DNA covalent complex, preventing the re-ligation of the single-strand break created by the enzyme. This stabilization of the "cleavable complex" leads to collisions with the replication fork during S-phase, resulting in DNA double-strand breaks. These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, which are orchestrated by profound changes in gene expression.
The cellular response to CPT-induced DNA damage often involves the activation of stress-response and cell survival signaling pathways. A key player in this process is the tumor suppressor protein p53, which, upon activation, transcriptionally regulates a host of genes involved in cell cycle control and apoptosis. However, it is also noted that some CPTs can modulate gene expression through Top1-independent mechanisms.
Comparative Analysis of Gene Expression Changes by Camptothecins
The following table summarizes the observed changes in the expression of key genes and pathways in response to treatment with camptothecin, topotecan, and irinotecan in various cancer cell lines. It is important to note that the specific genes affected and the magnitude of change can be cell-type specific and dependent on the dose and duration of treatment.
| Gene/Pathway Category | Camptothecin (CPT) | Topotecan | Irinotecan (SN-38, active metabolite) | Key Findings and References |
| Cell Cycle Control | Down-regulation: Mitotic genes.Up-regulation: CDKN1A (p21) | Down-regulation: Estrogen receptor alpha (ESR1) | Not explicitly detailed in search results. | CPTs generally induce G2/M cell cycle arrest. The up-regulation of CDKN1A (p21) is a common finding, often in a p53-dependent manner. |
| Apoptosis | Up-regulation: FAS, c-jun proto-oncogene | Down-regulation: BCL2 | Not explicitly detailed in search results. | The balance between pro-apoptotic and anti-apoptotic gene expression is shifted towards apoptosis. |
| DNA Damage Response | Up-regulation: p53-responsive genes (MDM2, BTG2) | Differential Expression: OGG1, FDXR, MSR, GPx, GSR | Not explicitly detailed in search results. | Activation of the p53 signaling pathway is a hallmark of the response to CPT-induced DNA damage. Topotecan has been shown to modulate genes involved in oxidative stress response. |
| Drug Resistance | Not explicitly detailed in search results. | Up-regulation: ABCG2, ABCB1 (MDR1) | Not explicitly detailed in search results. | Overexpression of ATP-binding cassette (ABC) transporters is a key mechanism of resistance to topotecan. |
| Differentiation | Up-regulation: CD11b, CD11c, vimentin in leukemia cells | Not explicitly detailed in search results. | Not explicitly detailed in search results. | In certain cancer types, such as leukemia, CPTs can induce differentiation. |
Note: The active metabolite of irinotecan is SN-38. Studies on irinotecan often focus on the pharmacogenomics of its metabolism, particularly the role of UGT1A1 polymorphisms, rather than its direct impact on differential gene expression in tumor cells.
Experimental Protocols
The methodologies employed in the cited studies to analyze differential gene expression vary, but they generally follow a standard workflow. Below are representative protocols based on the literature.
Microarray Analysis of Camptothecin-Treated Glioblastoma Cells
-
Cell Lines and Treatment: Human glioblastoma cell lines U87-MG and DBTRG-05 were used. Cells were treated with camptothecin at concentrations of 1 µM and 0.2 µM, respectively, for time points ranging from 2 to 72 hours. These doses were selected to produce a similar growth inhibitory effect in both cell lines.
-
RNA Extraction and Microarray Hybridization: Total RNA was extracted from the treated and control cells. The quality and integrity of the RNA were assessed. The RNA was then amplified and labeled with fluorescent dyes (e.g., Cy3 and Cy5) and hybridized to oligo-microarrays.
-
Data Analysis: The microarray slides were scanned, and the signal intensities were quantified. The data was normalized, and statistical analyses, such as MAANOVA (MicroArray ANalysis Of VAriance), were performed to identify differentially expressed genes. A p-value threshold (e.g., < 0.01 or < 0.05) and a fold-change cutoff (e.g., log2 ratio > 1.5) were used to define significant changes. Functional analysis of the differentially expressed genes was performed using tools like High-Throughput GoMINER and EASE to identify enriched Gene Ontology terms.
Gene Expression Analysis of Topotecan-Treated Breast Cancer Cells
-
Cell Line and Treatment: Human breast cancer cell line MCF-7 was treated with topotecan.
-
RNA Isolation and Microarray: Total RNA was isolated from cells at various time points post-treatment. The gene expression profiles were analyzed using microarrays.
-
Data Preprocessing and Analysis: Pixel intensity values from the microarrays were averaged for probes mapping to the same gene. The data was log2 transformed and quantile normalized. Genes with low expression levels across samples were filtered out. Statistical analysis was performed to identify differentially expressed genes between treated and control samples.
Visualizations
Signaling Pathway of Camptothecin-Induced Gene Expression
Caption: Generalized signaling pathway of camptothecins leading to altered gene expression.
Experimental Workflow for Differential Gene Expression Analysis
Caption: A typical experimental workflow for studying differential gene expression.
Safety Operating Guide
Proper Disposal of DRF-1042: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for DRF-1042 was publicly available at the time of this writing. The following procedures are based on best practices for the handling and disposal of hazardous cytotoxic agents, including other topoisomerase inhibitors and camptothecin derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This compound is an orally active derivative of camptothecin and functions as a DNA topoisomerase I inhibitor.[1] As with other cytotoxic and antineoplastic agents, this compound and all materials that come into contact with it must be treated as hazardous waste to ensure the safety of laboratory personnel and the environment.[2][3]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound should be disposed of in designated, clearly labeled hazardous waste containers.
| Waste Type | Recommended Container | Labeling Requirements |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. | "Hazardous Waste," "Cytotoxic Waste," Chemical Name |
| Sharps | Yellow, puncture-proof sharps container specifically for chemotherapy or hazardous drugs.[4] | "Chemotherapy Waste," "Incinerate Only" |
| Non-Sharps | Yellow or black bin with a purple or yellow bag.[2] | "Cytotoxic Waste," Chemical Name |
| Liquid Waste | Leak-proof, chemically compatible container with a secure screw-top cap. | "Hazardous Waste," "Cytotoxic Liquid Waste," Chemical Name and concentration |
| Unused/Expired Product | Original container, placed within a secondary, sealed container. | "Hazardous Waste," "Expired Chemical," Chemical Name |
Disposal Protocol for this compound
The following is a step-by-step guide for the proper disposal of this compound waste. This protocol is intended as a general guideline and should be adapted to meet the specific requirements of your institution.
Personnel Safety: Before handling this compound or its waste, personnel must be trained on the specific hazards and handling procedures. Standard personal protective equipment (PPE) includes a lab coat, safety glasses, and double gloves.
Step 1: Waste Collection
-
Solid Waste:
-
Place all contaminated solid waste, such as gloves, bench paper, pipette tips, and vials, into the designated solid hazardous waste container.
-
Sharps, including needles and contaminated glassware, must be placed in a designated chemotherapy sharps container.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a designated liquid hazardous waste container.
-
Do not mix with non-hazardous liquids.
-
Step 2: Chemical Deactivation (where applicable)
For diluted solutions of camptothecin and its derivatives, chemical deactivation may be an option prior to disposal.
-
Working Solutions: Diluted working solutions of camptothecin may be treated with a 1:10 final dilution of 6% sodium hypochlorite to deactivate the cytotoxic compound.[5]
-
Concentrated Stocks: Concentrated stock solutions should not be chemically deactivated in the lab and must be disposed of as hazardous chemical waste.[5]
Note: Always verify with your institution's EHS department before attempting chemical deactivation of any hazardous waste.
Step 3: Container Management and Storage
-
Labeling: As soon as waste is added to a container, ensure it is properly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name.
-
Sealing: Keep waste containers sealed when not in use. Once a container is three-quarters full, it should be permanently sealed.
-
Storage: Store sealed waste containers in a designated, secure area within the laboratory, away from general traffic, until they are collected by the EHS department.
Step 4: Waste Pickup and Disposal
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Final Disposal: The EHS department will manage the final disposal of the waste, which is typically done through high-temperature incineration.[6]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling DRF-1042
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of DRF-1042, a potent, orally active camptothecin analog and DNA topoisomerase I inhibitor. Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.
Immediate Safety Information: Personal Protective Equipment (PPE)
This compound is classified as a cytotoxic compound and must be handled with appropriate precautions to minimize exposure. The following PPE is mandatory when working with this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption of the cytotoxic agent. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects against splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents eye contact with the compound in case of splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powdered form of this compound or when there is a risk of aerosol generation. | Minimizes the risk of inhalation of the cytotoxic compound. |
Operational Plan: Storage and Handling
Proper storage and handling are crucial for maintaining the stability and efficacy of this compound.
Storage Conditions:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Handling Procedures:
-
All handling of this compound, including weighing, reconstitution, and dilution, must be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to protect both the user and the product.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the solid compound.
-
When preparing solutions, slowly add the solvent to the solid to avoid aerosolization.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Preclinical Activity of this compound
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively published, preclinical studies have demonstrated its potent in vitro anticancer activity against various human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype. Researchers should generate their own dose-response curves to determine the IC50 values in their cell lines of interest.
Table for Recording IC50 Values (µM) of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HT-29 | Colon | 72 | |
| e.g., MCF-7 | Breast | 72 | |
| e.g., A549 | Lung | 72 | |
| e.g., K562 | Leukemia | 72 | |
| e.g., OVCAR-3 | Ovarian | 72 |
Disposal Plan
All waste generated from the handling and use of this compound must be treated as hazardous cytotoxic waste.
Waste Segregation and Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weighing paper, and plasticware, must be disposed of in a designated, clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant cytotoxic sharps container.
All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow for MTT cytotoxicity assay.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
